Sonolisib
Description
Properties
IUPAC Name |
[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUASFSNWYMDFS-NILGECQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198257 | |
| Record name | Sonolisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502632-66-8 | |
| Record name | Sonolisib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502632668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sonolisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12601 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sonolisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,4aR,5R,6aS,9aR,E)-1-((diallylamino)methylene)-11-hydroxy-4-(methoxymethyl)-4a,6a-dimethyl-2,7,10-trioxo-1,2,4,4a,5,6,6a,7,8,9,9a,10-dodecahydroindeno[4,5-h]isochromen-5-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SONOLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987796874T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sonolisib (PX-866): A Technical Guide to its Mechanism of Action in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently hyperactivated in GBM, primarily due to genetic aberrations such as loss of the tumor suppressor PTEN or amplification and mutation of the epidermal growth factor receptor (EGFR), making it a prime therapeutic target.[1][2] Sonolisib (PX-866) is a potent, irreversible, pan-class I PI3K inhibitor that has been investigated as a potential therapeutic agent for glioblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound in glioblastoma, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.
Introduction: The Rationale for Targeting PI3K in Glioblastoma
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. In a significant proportion of glioblastomas, this pathway is constitutively active, driving tumorigenesis and resistance to conventional therapies.[1][2] Key molecular alterations leading to this hyperactivation include:
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Loss of PTEN: The tumor suppressor PTEN (phosphatase and tensin homolog) is a negative regulator of the PI3K pathway. Its loss, a common event in GBM, leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent pathway activation.[1]
-
EGFR Amplification/Mutation: The epidermal growth factor receptor (EGFR) is frequently amplified or mutated in GBM, leading to downstream activation of the PI3K pathway.[2]
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are also observed in a subset of GBMs.[3]
The central role of the PI3K pathway in GBM pathogenesis makes it an attractive target for therapeutic intervention.
This compound (PX-866): An Irreversible Pan-Class I PI3K Inhibitor
This compound is a small molecule inhibitor that irreversibly binds to the ATP-binding site of the class I PI3K catalytic subunits (p110α, p110β, p110δ, and p110γ).[4] This irreversible binding leads to a sustained inhibition of PI3K activity, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to PIP3 and abrogating downstream signaling.
In Vitro Efficacy
Preclinical studies have demonstrated the potent anti-proliferative effects of this compound in various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in PTEN-deficient cell lines.[1]
| Cell Line | PTEN Status | p53 Status | This compound IC50 (µM) |
| U87 | Mutated (Deletion in exon 3) | Wild-type | Lower IC50 |
| U251 | Mutated (Frameshift) | Mutated (Codon 273) | Lower IC50 |
| LN229 | Wild-type | Mutated (Codon 98) | Higher IC50 |
| LN18 | Wild-type | Mutated (Codon 238) | Higher IC50 |
Table 1: this compound IC50 values in glioblastoma cell lines. A differential sensitivity is observed based on PTEN status, with PTEN-negative cell lines (U87 and U251) showing greater sensitivity (lower IC50) to this compound compared to PTEN-wild-type cell lines (LN229 and LN18).[1]
| PI3K Isoform | This compound IC50 (nM) |
| p110α | 0.1 |
| p110β | >300 |
| p110δ | 2.9 |
| p110γ | Not Available |
Table 2: this compound IC50 values for Class I PI3K isoforms, demonstrating potent inhibition of the p110α and p110δ isoforms.[3]
Mechanism of Action: Downstream Effects of PI3K Inhibition
This compound's inhibition of PI3K sets off a cascade of downstream effects that collectively contribute to its anti-tumor activity in glioblastoma.
Inhibition of the Akt/mTOR Signaling Cascade
By blocking the production of PIP3, this compound prevents the recruitment and activation of the serine/threonine kinase Akt. This, in turn, leads to the dephosphorylation and inactivation of downstream effectors of the mTOR pathway, including the ribosomal protein S6 kinase (S6K) and the S6 ribosomal protein. Western blot analyses have consistently shown a dose-dependent decrease in the phosphorylation of Akt (at Ser473), S6K, and S6 in glioblastoma cells treated with this compound.[5]
Cell Cycle Arrest and Induction of Autophagy
The inhibition of the PI3K/Akt/mTOR pathway by this compound leads to a G1 phase cell cycle arrest in glioblastoma cells.[1][3] This is accompanied by a decrease in the expression of cyclin D1 and activation of the retinoblastoma protein (Rb).[3] Interestingly, this compound does not appear to induce significant apoptosis in glioblastoma cells; instead, it promotes autophagy, a cellular self-degradation process.[1][3] The induction of autophagy is evidenced by the conversion of LC3-I to LC3-II.[3]
Inhibition of Invasion and Angiogenesis
The PI3K pathway plays a crucial role in cell motility and invasion. Preclinical studies have shown that this compound significantly inhibits the invasive capabilities of glioblastoma cells in vitro.[1] Furthermore, this compound has been shown to reduce the secretion of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[3]
Preclinical In Vivo Efficacy
The anti-tumor effects of this compound have been validated in orthotopic xenograft models of human glioblastoma. In these models, oral administration of this compound led to a significant reduction in tumor growth and a notable increase in the median survival time of the animals.[1]
| In Vivo Model | Treatment | Outcome |
| Subcutaneous U87 Xenograft | PX-866 (2.0 mg/kg/day) | 84% reduction in mean tumor volume compared to control.[1] |
| Intracranial U87 Xenograft | PX-866 (2.0 mg/kg/day) | Increased median survival from 32 days (control) to 39 days.[1] |
Table 3: In vivo efficacy of this compound in glioblastoma xenograft models.
Clinical Evaluation in Recurrent Glioblastoma
A phase II clinical trial evaluated the efficacy and safety of this compound in patients with recurrent glioblastoma. While the overall response rate was low, a notable percentage of patients achieved durable stable disease.[3]
| Clinical Trial Parameter | Result |
| Number of Patients | 33 |
| Treatment | 8 mg this compound daily |
| Median Age | 56 years |
| Performance Status (ECOG 0-1) | 88% |
| Overall Response Rate (Partial Response) | 3% |
| Stable Disease | 24% |
| Median Duration of Stable Disease | 6.3 months |
| 6-Month Progression-Free Survival | 17% |
| Common Adverse Events (Grade 3/4) | Liver enzyme abnormalities, diarrhea, lymphopenia |
Table 4: Summary of the Phase II clinical trial of this compound in recurrent glioblastoma.[3]
The study did not find a statistically significant correlation between clinical outcome and the status of biomarkers such as PTEN, PIK3CA, PIK3R1, or EGFRvIII.[3]
Mechanisms of Resistance to PI3K Inhibition in Glioblastoma
Despite the strong preclinical rationale, the clinical efficacy of PI3K inhibitors in glioblastoma has been modest. Several resistance mechanisms have been proposed:
-
Insulin Feedback Loop: Inhibition of PI3K can lead to hyperglycemia and a compensatory increase in insulin levels. Insulin can then reactivate the PI3K pathway through the insulin receptor, thus circumventing the drug's effect.[6][7]
-
Redundant Signaling Pathways: Glioblastoma cells can exhibit plasticity and rely on alternative signaling pathways, such as the MAPK pathway, to maintain proliferation and survival when the PI3K pathway is blocked.[2]
-
Blood-Brain Barrier Penetration: The ability of PI3K inhibitors to effectively cross the blood-brain barrier and achieve therapeutic concentrations within the tumor is a significant challenge.[2]
Experimental Protocols
Western Blot Analysis of PI3K Pathway Activation
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K pathway in glioblastoma cells following treatment with this compound.
-
Cell Culture and Treatment: Plate glioblastoma cells (e.g., U87, U251) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K, total S6K, phospho-S6, and total S6.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Invasion Assay
This protocol describes a method to evaluate the effect of this compound on the invasive capacity of glioblastoma cells.
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Resuspend glioblastoma cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Staining and Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Analysis: Count the number of stained cells in multiple fields of view under a microscope to quantify invasion.
Orthotopic Glioblastoma Mouse Model
This protocol provides a general outline for establishing and evaluating the efficacy of this compound in an in vivo orthotopic model of glioblastoma.
-
Cell Preparation: Harvest and resuspend human glioblastoma cells (e.g., U87-luciferase) in a sterile solution.
-
Intracranial Injection: Anesthetize immunodeficient mice and stereotactically inject the glioblastoma cells into the brain.
-
Tumor Establishment: Monitor tumor growth using bioluminescence imaging.
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Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally at the desired dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period.
-
Survival Analysis: Monitor the mice for signs of morbidity and record their survival time.
-
Histological Analysis: At the end of the study, harvest the brains for histological and immunohistochemical analysis to confirm tumor burden and assess pathway inhibition.
Conclusion
This compound is a potent, irreversible pan-Class I PI3K inhibitor that demonstrates significant anti-tumor activity in preclinical models of glioblastoma. Its mechanism of action is centered on the inhibition of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest, induction of autophagy, and a reduction in tumor cell invasion and angiogenesis. While clinical trials in recurrent glioblastoma have shown limited overall response rates, a subset of patients experienced durable stable disease, suggesting that there may be a therapeutic window for this class of inhibitors. A deeper understanding of the mechanisms of resistance, particularly the role of feedback loops and redundant signaling pathways, is crucial for the development of more effective therapeutic strategies, potentially involving combination therapies that can overcome these resistance mechanisms. This technical guide provides a comprehensive overview for researchers and drug development professionals working to advance the treatment of glioblastoma.
References
- 1. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Treatment Resistance in Glioblastoma [mdpi.com]
- 3. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Insulin feedback is a targetable resistance mechanism of PI3K inhibition in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Sonolisib: An In-depth Technical Guide to a Pan-PI3K Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonolisib (PX-866) is a potent, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks). As a derivative of the natural product wortmannin, this compound was developed to improve upon the pharmacological properties of early-generation PI3K inhibitors. It covalently binds to the ATP-binding site of the p110 catalytic subunit of PI3K, leading to the inhibition of the PI3K/AKT/mTOR signaling cascade. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many human cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. This compound emerged as a promising candidate from a class of semi-synthetic viridin compounds derived from wortmannin. It exhibits potent inhibitory activity against multiple isoforms of class I PI3K, which are often implicated in tumorigenesis. Despite encouraging preclinical activity, the clinical development of this compound has been discontinued after several Phase I and II trials. This document serves as a detailed technical resource on the scientific and clinical investigation of this compound.
Mechanism of Action
This compound is an irreversible pan-inhibitor of class IA PI3K isoforms.[1] It acts by covalently modifying a conserved lysine residue in the ATP-binding pocket of the p110 catalytic subunit.[2] This irreversible binding blocks the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT, in turn, affects a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), resulting in the inhibition of cell growth, proliferation, and survival.[2]
PI3K/AKT/mTOR Signaling Pathway
Quantitative Preclinical Data
This compound has demonstrated potent activity in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| PI3Kα (p110α) | Biochemical | 0.1 | [3] |
| PI3Kβ (p110β) | Biochemical | >300 | [3] |
| PI3Kδ (p110δ) | Biochemical | 2.9 | [3] |
| PI3Kγ (p120γ) | Biochemical | 1.0 | [4] |
Table 2: In Vitro Cellular Proliferation/Viability
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| U-87 MG | Glioblastoma | Not Specified | ~0.4 | [2] |
| LN-229 | Glioblastoma | Not Specified | ~0.4 | [2] |
| U-251 MG | Glioblastoma | Not Specified | ~0.4 | [2] |
Table 3: In Vivo Efficacy in Xenograft Models
| Tumor Model (Cell Line) | Dosing Schedule | Endpoint | Result | Reference |
| U87 (Glioblastoma) | 2 mg/kg, p.o., daily | Tumor Growth Inhibition | 84% decrease in mean tumor volume | [2] |
| U87 (Glioblastoma) | 2 mg/kg, p.o., daily | Median Survival | Increased from 32 to 39 days | [2] |
| A549 (NSCLC) | Not Specified | Tumor Growth | Potent inhibition | [3] |
Clinical Trial Data
This compound has been evaluated in several Phase I and II clinical trials across a range of solid tumors.
Table 4: Summary of Key Clinical Trial Results
| Trial ID | Phase | Cancer Type | Treatment | Key Findings | Reference |
| NCT01259869 | II | Recurrent Glioblastoma | This compound (8 mg daily) | ORR: 3%; Stable Disease: 24%; Median PFS-6: 17%. Did not meet primary endpoint. | [5] |
| NCT01072921 | II | Relapsed/Metastatic Head and Neck Squamous Cell Cancer | This compound + Cetuximab vs. Cetuximab | No improvement in PFS, ORR, or OS with the addition of this compound. Median PFS was 80 days in both arms. | [1] |
| NCT00942463 | I | Advanced Solid Tumors | This compound + Docetaxel | MTD of this compound was 8 mg daily. 2 PRs (6%), 22 SDs (63%). | [6] |
| NCT00726559 | I | Advanced Solid Tumors | This compound monotherapy | MTD established at 8 mg daily. Prolonged stable disease observed. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of PI3K inhibitors like this compound.
PI3K HTRF Kinase Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure PI3K activity.
Materials:
-
Recombinant PI3K enzyme (e.g., p110α/p85α)
-
PIP2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)
-
HTRF detection reagents: Biotin-PIP3 tracer, Europium-labeled anti-GST antibody, and Streptavidin-XL665.
-
Stop solution (e.g., EDTA in detection buffer)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of this compound dilution or DMSO (control).
-
Add 10 µL of a mix containing PI3K enzyme and PIP2 substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP in kinase reaction buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of stop solution.
-
Add 10 µL of HTRF detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine IC50 values.
Western Blot for pAkt (Ser473) Inhibition
This protocol details the detection of phosphorylated AKT as a pharmacodynamic marker of PI3K inhibition.
Materials:
-
Cancer cell lines (e.g., U-87 MG)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer on ice.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-pAkt (Ser473) antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin).
MTT Cell Viability Assay
This protocol describes the use of the MTT assay to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells (e.g., U-87 MG)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 2 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance.
Experimental and Developmental Workflow
The development and evaluation of a PI3K inhibitor like this compound typically follows a structured workflow from initial discovery to clinical assessment.
Conclusion
This compound is a well-characterized, potent, and irreversible pan-PI3K inhibitor that demonstrated significant preclinical activity. However, its clinical development was ultimately halted due to a lack of compelling efficacy in Phase II trials, particularly in unselected patient populations. The journey of this compound highlights the challenges in translating potent pathway inhibition into clinical benefit and underscores the importance of patient selection strategies and the complexity of the PI3K signaling network in cancer. The data and protocols presented in this guide provide a valuable resource for researchers in the field of signal transduction and cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reporting of preclinical tumor-graft cancer therapeutic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Sonolisib (PX-866): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical research and development of Sonolisib (PX-866), a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). The information compiled herein summarizes its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and key experimental methodologies, serving as a technical resource for professionals in oncology and drug development.
Executive Summary
This compound (PX-866) is a semi-synthetic, wortmannin-derived small molecule designed as an orally available, irreversible inhibitor of the Class I PI3K family of enzymes. Preclinical studies have established its potent inhibitory activity against PI3K isoforms, leading to the suppression of the critical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. This compound has demonstrated significant antitumor effects in a variety of cancer models, particularly those harboring activating mutations in the PIK3CA gene or loss of the PTEN tumor suppressor. Its activity is, however, attenuated in models with co-occurring oncogenic Ras mutations. With favorable pharmacokinetics and a manageable toxicity profile in animal models, this compound has been a subject of extensive preclinical investigation as both a monotherapy and in combination with other anticancer agents.
Mechanism of Action
This compound exerts its biological effect through the irreversible inhibition of Class I PI3K enzymes, which are central nodes in a signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1]
-
Covalent Binding: As a wortmannin analogue, this compound covalently binds to a conserved lysine residue (Lys802 in p110α) within the ATP-binding site of the PI3K catalytic subunit.[2] This irreversible binding ensures a durable and sustained inhibition of enzyme activity.[3]
-
Pathway Inhibition: By inhibiting PI3K, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt.[3] The resulting suppression of Akt and its downstream targets, including mTOR, leads to cell cycle arrest, inhibition of proliferation, and reduced cell survival.[2]
In Vitro Preclinical Data
In vitro studies have established the potent enzymatic inhibition of this compound and its cytostatic effects on various cancer cell lines, with a notable difference in activity between 2D monolayer and 3D spheroid culture models.
Enzymatic and Cellular Potency
This compound is a potent inhibitor of purified PI3K enzymes and demonstrates strong growth-inhibitory effects in 3D culture systems, which more closely mimic the tumor microenvironment. While it effectively inhibits downstream signaling (e.g., Akt phosphorylation) in monolayer cultures, this does not always translate to growth inhibition in this simplified model.[3]
| Parameter | Target/Model | Result | Reference |
| IC₅₀ | Purified PI3K (p85-p110α) | 0.1 nmol/L | [3] |
| Cell Growth | Monolayer Cultures | No significant inhibition up to 100 nmol/L | [3] |
| Cell Growth | 3D Spheroid Cultures | Strong growth suppression at low nanomolar concentrations | [3] |
| Cell Motility | Cancer Cell Lines | Inhibition at subnanomolar concentrations | [3] |
| Cell Invasion | Glioblastoma Cells | Reduced invasion by ~70% at 0.8 µM | [2] |
| Cell Fate | Glioblastoma Cells | Induces G1 cell-cycle arrest and autophagy; no apoptosis | [2] |
| Cell Viability | Spheroid Cultures | Cytostatic effect (no increase in LDH release) | [3] |
In Vivo Preclinical Data
In vivo studies using human tumor xenografts in immunocompromised mice have demonstrated this compound's significant antitumor activity as a single agent. Efficacy is strongly correlated with the genetic background of the tumor, with PIK3CA-mutant or PTEN-null tumors showing the greatest sensitivity.
Antitumor Efficacy in Xenograft Models
This compound administered orally has been tested against a panel of human tumor xenografts, showing a range of responses from tumor growth inhibition to static disease. The response is highly dependent on the tumor's reliance on the PI3K pathway.
| Tumor Model (Cell Line) | Cancer Type | Key Mutation(s) | Dosing Schedule | Efficacy (T/C %)* | Response Category | Reference |
| U87 | Glioblastoma | PTEN null | 2.0 mg/kg, p.o., 5d/wk | ~16% (84% inhibition) | Antitumor | [2] |
| HT-29 | Colon | PIK3CA mutant | 2.5-3.0 mg/kg, p.o., q.o.d. | <35% | Antitumor (Cytostatic) | [3] |
| HCT-116 | Colon | PIK3CA & K-Ras mutant | 2.5-3.0 mg/kg, p.o., q.o.d. | >70% | No Response | [3] |
| A-549 | NSCLC | K-Ras mutant | Not specified | >70% | No Response | [3] |
| BxPC3 | Pancreatic | WT PI3K/Ras | 2.5-3.0 mg/kg, p.o., q.o.d. | <35% | Antitumor (Cytostatic) | [3] |
*T/C % (Treated/Control) represents the percentage of tumor volume change in the treated group relative to the control group. A T/C < 35% is considered significant antitumor activity.
Pharmacokinetics, Metabolism, and Toxicology
Pharmacokinetics
Pharmacokinetic studies in mice reveal that this compound is orally bioavailable but undergoes significant first-pass metabolism.
| Parameter | Route | Dose (mg/kg) | Value | Unit |
| Cₘₐₓ | i.v. | 10 | 11.2 | µg/mL |
| t₁/₂ | i.v. | 10 | 18 | min |
| AUC (0→∞) | i.v. | 10 | 27.7 | min·µg/mL |
| Clearance (Cl) | i.v. | 10 | 360 | mL/min/kg |
| Volume (Vd) | i.v. | 10 | 8.9 | L/kg |
| AUC (0→∞) | p.o. | 10 | 0.29 | min·µg/mL |
| Bioavailability | p.o. vs i.v. | 10 | ~1% | % |
Metabolism
This compound is rapidly and extensively metabolized in the liver. The proposed metabolic pathway involves sequential N-deallylation, likely catalyzed by cytochrome P450 enzymes. These N-deallylated metabolites have been shown to retain potent PI3K inhibitory activity at low nanomolar concentrations.[3]
Preclinical Toxicology
In preclinical mouse models, this compound was found to have a better safety profile than its parent compound, wortmannin.
-
Maximum Tolerated Dose (MTD): The MTD of this compound in mice was determined to be 19.5 mg/kg.[3]
-
Hepatotoxicity: Liver toxicity, a significant issue with wortmannin, was reduced by approximately 65% with this compound, as measured by serum alanine and aspartate aminotransferases.[3]
-
On-Target Toxicity: A major observed toxicity associated with PI3K pathway inhibition by PX-866 is hyperglycemia, resulting from interference with insulin signaling.[3]
Key Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol is representative of the methodology used to assess the antitumor efficacy of this compound in a subcutaneous glioblastoma model.[2]
-
Cell Culture: U87 human glioblastoma cells are cultured in appropriate media until they reach ~80% confluency.
-
Animal Model: Female athymic nude mice (6–8 weeks old) are used for tumor implantation.
-
Tumor Implantation: 3 x 10⁶ U87 cells, resuspended in a suitable buffer (e.g., PBS or HBSS), are injected subcutaneously into the flank of each mouse.
-
Tumor Growth & Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered by oral gavage at a dose of 2.0 mg/kg, five days a week for four weeks. The control group receives the vehicle solution.
-
Tumor Measurement: Tumor dimensions (length and width) are measured two to three times per week using digital calipers. Tumor volume is calculated using the formula: (width² x length) / 2.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. The primary endpoint is the inhibition of tumor growth, often expressed as a T/C percentage.
Western Blot for p-Akt Inhibition
This protocol outlines the general steps for measuring the pharmacodynamic effect of this compound on the PI3K pathway in tumor tissue.
-
Sample Collection: Following the final dose in an in vivo study, tumors are excised at various time points (e.g., 2, 8, 24 hours) and immediately snap-frozen in liquid nitrogen.
-
Protein Extraction: Frozen tumor tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated and normalized to the loading control to determine the extent of pathway inhibition.
Conclusion
The preclinical data for this compound (PX-866) characterize it as a potent, irreversible pan-PI3K inhibitor with significant, mechanism-based antitumor activity. Its efficacy is most pronounced in tumors with a dysregulated PI3K pathway and is attenuated by concurrent Ras pathway activation, highlighting the importance of patient selection biomarkers. Despite low oral bioavailability of the parent compound, its rapid conversion to active metabolites ensures pathway inhibition in vivo. The manageable toxicity profile and robust antitumor data provided a strong rationale for its advancement into clinical trials. This guide summarizes the foundational preclinical work that underpins the clinical investigation of this compound as a targeted cancer therapeutic.
References
Sonolisib (PX-866): A Technical Whitepaper on its Mechanism of Action and Impact on Cancer Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sonolisib (PX-866) is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), a central node in a signaling pathway frequently dysregulated in human cancers.[1][2] As an improved analogue of wortmannin, this compound covalently modifies and inactivates PI3K, leading to the suppression of the downstream AKT/mTOR cascade.[1][3] This inhibition disrupts critical cellular processes that drive oncogenesis, including cell growth, proliferation, survival, and metabolism.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on cancer cell signaling supported by preclinical data, and detailed experimental protocols for its evaluation.
Introduction to this compound and the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular functions.[6][7] In many human cancers, this pathway is constitutively active due to genetic alterations such as mutations in the PIK3CA gene, amplification of receptor tyrosine kinases (RTKs), or loss of the tumor suppressor PTEN.[1][8] This aberrant signaling promotes uncontrolled cell proliferation and resistance to apoptosis, making the pathway a prime target for therapeutic intervention.[5][7]
This compound emerges as a key therapeutic agent in this context. It is a semi-synthetic derivative of wortmannin, a natural fungal metabolite, designed to overcome the pharmacological limitations of its parent compound, such as poor stability and hepatic toxicity.[1] this compound acts as an oral, irreversible, and potent pan-isoform inhibitor of class IA PI3K, demonstrating encouraging preclinical activity and has been evaluated in clinical trials for a variety of cancers, including glioblastoma, prostate, colorectal, and non-small cell lung cancer.[1][2][9]
Mechanism of Action of this compound
This compound exerts its antitumor activity by irreversibly inhibiting the catalytic activity of PI3K enzymes.[3] This inhibition is pan-isotypic, targeting multiple class I PI3K isoforms. The primary mechanism involves the covalent binding of this compound to a conserved lysine residue in the ATP-binding pocket of the p110 catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3] The reduction in PIP3 levels is the critical initiating event that leads to the shutdown of the entire downstream signaling cascade.
The consequence of PI3K inhibition is the prevention of AKT activation. Without sufficient PIP3 to recruit AKT to the cell membrane, its subsequent phosphorylation and activation by kinases like PDK1 are blocked.[1] This leads to reduced activity of major AKT downstream effectors, including mTORC1, which is a master regulator of protein synthesis and cell growth.[1] The ultimate result is the inhibition of tumor cell growth, proliferation, and survival.[3]
Quantitative Data on this compound's Efficacy
In Vitro Potency (IC₅₀ Values)
This compound demonstrates potent inhibitory activity against PI3K isoforms and modest potency in short-term cell proliferation assays across a range of cancer cell lines.
Table 1: this compound IC₅₀ Values against PI3K Isoforms
| PI3K Isoform | IC₅₀ (nM) | Reference |
|---|---|---|
| p110α | 0.1 | [3] |
| p120γ | 1.0 | [3] |
| p110δ | 2.9 | [3] |
Data represents the concentration of this compound required to inhibit 50% of the PI3K isoform activity in a cell-free assay.
Table 2: this compound IC₅₀ Values in Human Cancer Cell Lines (Cell Viability)
| Cell Line | Cancer Type | Average IC₅₀ (µM) | Reference |
|---|---|---|---|
| NCI-60 Panel (average) | Various | 2.2 | [1] |
| 16 Cancer Cell Line Panel | Various | 0.73 - 27.7 | [1] |
Data from 3-day cytotoxicity/cell proliferation assays.
In Vivo Antitumor Activity
This compound has demonstrated single-agent antitumor activity in various xenograft models. The efficacy is often measured as the ratio of the change in tumor volume in treated versus control animals (T/C value), where a lower value indicates greater efficacy.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | T/C Value (%) | Response Level | Reference |
|---|---|---|---|---|---|
| PC-3 | Prostate | 2.0-3.0 mg/kg (alternate daily) | < 35% | Antitumor Activity | [1] |
| BxPC-3 | Pancreatic | 2.0-3.0 mg/kg (alternate daily) | < 35% | Antitumor Activity | [1] |
| HT-29 | Colorectal | 2.0-3.0 mg/kg (alternate daily) | < 35% | Antitumor Activity | [1] |
| SK-OV-3 | Ovarian | 2.0-3.0 mg/kg (alternate daily) | < 35% | Antitumor Activity | [1] |
| MDA-MB-361 | Breast | 2.0-3.0 mg/kg (alternate daily) | < 35% | Antitumor Activity | [1] |
| A549 | Non-Small Cell Lung | Various | 41% | Low Response | [1] |
| OVCAR-3 | Ovarian | Various | 30% | Antitumor Activity | [1] |
A T/C value < 35-40% is typically considered to represent significant antitumor activity.
Experimental Protocols
The evaluation of this compound's effect on cancer cell signaling involves a series of standard preclinical assays.
Workflow for Preclinical Evaluation
Cell Viability Assay (MTS Protocol)
This protocol is used to determine the concentration of this compound that inhibits cell growth (IC₅₀).
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[10]
-
MTS Reagent Addition: Add 20 µL of MTS reagent (such as CellTiter 96® AQueous One Solution) to each well.[11]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[11] During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[10]
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
Western Blotting for PI3K/AKT Pathway Analysis
This protocol assesses the phosphorylation status of key pathway proteins to confirm this compound's mechanism of action.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 60-70% confluency.[12] Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins, such as phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).[13] A typical antibody dilution is 1:1000.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[12] Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phospho-AKT to total AKT in this compound-treated samples compared to the control confirms pathway inhibition.
In Vivo Tumor Growth Inhibition Assay
This protocol evaluates the antitumor efficacy of this compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (n=10 mice per group is common).[14]
-
Drug Administration: Administer this compound orally to the treatment group according to a predetermined dose and schedule (e.g., 3 mg/kg, daily or on alternate days).[1] Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[1] Euthanize animals at the endpoint.
-
Data Analysis: Calculate the T/C ratio to determine efficacy.[1] Tumors may also be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT) to confirm target engagement in vivo.
Conclusion
This compound is a well-characterized, potent, and irreversible pan-PI3K inhibitor that effectively targets the dysregulated PI3K/AKT/mTOR signaling pathway in cancer cells. Preclinical data from both in vitro and in vivo studies demonstrate its ability to inhibit key downstream effectors of this pathway, leading to significant antitumor activity across a range of cancer types. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other PI3K pathway inhibitors. These methodologies are fundamental to the preclinical drug development process, enabling the quantification of potency, confirmation of mechanism, and evaluation of in vivo efficacy.
References
- 1. Portico [access.portico.org]
- 2. research.monash.edu [research.monash.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: Pan-Phosphatidylinositol 3-Kinase (PI3K) Inhibitor, Oncolytic [hero.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. onclive.com [onclive.com]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. 4.3. Cell Viability Assay [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Discovery and Development of Sonolisib: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Sonolisib (PX-866) is a potent, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks), representing a significant advancement in the pursuit of targeted cancer therapies. Derived from the natural product wortmannin, this compound was developed to improve upon the pharmacological properties of early-generation PI3K inhibitors. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical investigations that have shaped our understanding of its therapeutic potential and limitations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the ongoing exploration of PI3K pathway inhibitors for cancer therapy.
Introduction: The Rationale for Targeting the PI3K Pathway
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers. This aberrant activation of PI3K signaling contributes to tumorigenesis and resistance to various anticancer treatments, making it a prime target for therapeutic intervention.
This compound emerged from the need for PI3K inhibitors with improved drug-like properties over first-generation compounds like wortmannin and LY294002, which were hampered by issues of toxicity and poor pharmacokinetics. As a semi-synthetic derivative of wortmannin, this compound was designed to be an irreversible inhibitor, providing a sustained blockade of PI3K activity.
Discovery and Synthesis
This compound (PX-866) is a semi-synthetic derivative of the fungal metabolite wortmannin. The synthesis of this compound involves a one-step condensation reaction of wortmannin with diallylamine in dichloromethane at room temperature. This modification of the wortmannin structure was designed to enhance its pharmacological properties, including improved stability and reduced toxicity compared to the parent compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Wortmannin
-
Diallylamine
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Wortmannin is dissolved in anhydrous dichloromethane under an inert atmosphere.
-
Diallylamine (typically in slight excess) is added to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for a specified period, and the progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
-
The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
This compound exerts its anticancer effects by irreversibly inhibiting the catalytic activity of class IA PI3K isoforms (p110α, p110β, and p110δ).[1] By binding to the ATP-binding pocket of the PI3K enzyme, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). The inhibition of PIP3 production leads to the suppression of the PI3K/Akt/mTOR signaling cascade, ultimately resulting in the inhibition of tumor cell growth, proliferation, and survival.[2]
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Preclinical Development
In Vitro Studies
This compound has demonstrated potent inhibitory activity against various cancer cell lines in vitro. The anti-proliferative effects are typically assessed using cell viability assays.
4.1.1. Experimental Protocol: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is then removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
4.1.2. In Vitro Efficacy Data
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| p110α | PI3K Isoform | 0.1 | [2] |
| p120γ | PI3K Isoform | 1.0 | [2] |
| p110δ | PI3K Isoform | 2.9 | [2] |
| U-87 MG | Glioblastoma | ~100 | [3] |
| A549 | Non-small cell lung cancer | ~50 | [2] |
4.1.3. Experimental Protocol: Western Blot Analysis of Phospho-Akt
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cells are treated with this compound at various concentrations for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against phospho-Akt (Ser473).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed with an antibody for total Akt as a loading control.
In Vivo Studies
The antitumor activity of this compound has been evaluated in various preclinical xenograft models.
4.2.1. Experimental Protocol: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line for implantation
-
Matrigel (optional, to enhance tumor take)
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2)/2 is commonly used.
-
Body weight and general health of the mice are monitored.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be used for further analysis (e.g., histology, western blotting).
4.2.2. In Vivo Efficacy Data
| Tumor Model | Dosing Schedule | Endpoint | Result | Reference |
| A549 NSCLC Xenograft | 6 mg/kg/day i.p. (with cisplatin) | Tumor Growth Inhibition | T/C of 45% (combination) vs. 74% (this compound alone) | [2] |
| U-87 MG Glioblastoma Xenograft | Not specified | Increased Survival | Significant increase in median survival | [4] |
Clinical Development
This compound has been evaluated in several clinical trials for various solid tumors.
Phase I Clinical Trial (NCT00726583)
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[5]
Study Design:
-
Population: Patients with advanced, metastatic solid tumors.
-
Intervention: this compound administered orally on two different schedules:
-
Arm 1: Intermittent dosing (days 1-5 and 8-12 of a 28-day cycle)
-
Arm 2: Continuous daily dosing
-
-
Primary Outcome: To determine the MTD of this compound for each schedule.
-
Secondary Outcomes: To evaluate safety and tolerability, pharmacokinetics, pharmacodynamics (inhibition of the PI3K pathway), and preliminary antitumor activity.
Key Findings:
-
The MTD was established for both dosing schedules.
-
Dose-limiting toxicities included diarrhea, nausea, and vomiting.
-
Pharmacodynamic studies showed evidence of PI3K pathway inhibition in peripheral blood mononuclear cells and tumor biopsies.
-
Some patients experienced prolonged stable disease.[6]
Phase II Clinical Trials
This compound has been investigated in Phase II trials for specific cancer types, including glioblastoma and head and neck squamous cell carcinoma.[1][6]
Glioblastoma (GBM):
-
A Phase II study in patients with recurrent GBM showed that while the overall response rate was low, a notable percentage of patients (21%) achieved durable stable disease.[1]
Head and Neck Squamous Cell Carcinoma (HNSCC):
-
A randomized Phase II trial of cetuximab with or without this compound in patients with relapsed or metastatic HNSCC did not demonstrate a significant improvement in progression-free survival or overall survival with the addition of this compound.[6]
Conclusion and Future Directions
This compound is a potent, irreversible pan-PI3K inhibitor that has demonstrated preclinical activity and manageable toxicity in early clinical trials. While single-agent efficacy has been modest in some settings, the durable stable disease observed in a subset of patients suggests a potential role for this compound in cancer treatment. The future development of this compound and other PI3K inhibitors will likely focus on:
-
Biomarker-driven patient selection: Identifying patients whose tumors are most likely to respond to PI3K inhibition based on their molecular profile (e.g., PIK3CA mutations, PTEN loss).
-
Combination therapies: Investigating this compound in combination with other targeted agents or chemotherapy to overcome resistance and enhance efficacy.
-
Refining dosing schedules: Optimizing the dosing regimen to maximize therapeutic benefit while minimizing toxicity.
The journey of this compound from a derivative of a natural product to a clinical-stage therapeutic highlights the ongoing efforts to effectively target the PI3K pathway in cancer. Further research is needed to fully elucidate its role in the oncologist's armamentarium.
References
- 1. Phase II study of PX-866 in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
Sonolisib: A Technical Guide to its Role in Inhibiting Tumor Cell Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonolisib (PX-866) is a potent, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks).[1][2] As a derivative of the natural product wortmannin, this compound has been engineered for improved stability and reduced toxicity, making it a subject of significant interest in oncology research.[3] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[2][4] this compound's mechanism of action targets this critical pathway, demonstrating promising preclinical and clinical activity across a range of cancers, including glioblastoma, prostate cancer, and non-small cell lung cancer.[2][4][5][6] This technical guide provides an in-depth overview of this compound's core function in inhibiting tumor cell growth, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
This compound exerts its anti-tumor effects by irreversibly binding to the ATP-binding site of the p110 catalytic subunit of PI3K.[1] This action blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting PI3K, this compound effectively prevents the activation of Akt and its subsequent downstream targets, including the mammalian target of rapamycin (mTOR). The inhibition of the PI3K/Akt/mTOR cascade leads to the suppression of key cellular processes that drive tumor growth, such as cell cycle progression, proliferation, and cell survival.[7]
Figure 1: this compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on this compound's inhibitory activity from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 | Reference |
| p110α | Kinase Assay | Purified Enzyme | 14 ± 6 nM (as 17-OH-PX-866) | [2] |
| p110β | Kinase Assay | Purified Enzyme | 57 ± 7 nM (as 17-OH-PX-866) | [2] |
| Class III PI3K | Kinase Assay | Purified Enzyme | 438 nM | [2] |
| mTOR | Kinase Assay | Purified Enzyme | >30,000 nM | [2] |
| DNA-PK | Kinase Assay | Purified Enzyme | >10,000 nM | [2] |
| pAkt (Ser473) Inhibition | Western Blot | T-47D (Breast Carcinoma) | >90% inhibition at 100 nmol/L | [2] |
| pAkt (Ser473) Inhibition | Western Blot | U-87 MG (Glioblastoma) | >80% inhibition at 100 nmol/L | [2] |
| Cell Growth | Monolayer Culture | U87 (Glioblastoma) | No significant inhibition up to 100 nmol/L | [3] |
| Spheroid Growth | 3D Culture | U87 (Glioblastoma) | Strong suppression at low nanomolar concentrations | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Dosing Schedule | Endpoint | Result | Reference |
| A549 Xenografts | 6 mg/kg/day i.p. (5 days) | T/C Ratio | 74% (this compound alone) | [2] |
| A549 Xenografts | 6 mg/kg/day i.p. (5 days) with Cisplatin (1 mg/kg/day i.p.) | T/C Ratio | 45% | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Cell Viability and Proliferation Assays
1. Sulforhodamine B (SRB) Assay:
-
Objective: To assess the anti-proliferative effect of this compound.
-
Procedure:
-
Plate cells in 96-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.4 and 0.8 µM) for a specified period (e.g., 72 hours).[8]
-
Fix the cells with 10% trichloroacetic acid.
-
Stain with 0.4% SRB solution in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Release Assay (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay):
-
Objective: To determine if this compound induces cell death.
-
Procedure:
-
Treat cells in 96-well plates with this compound (e.g., 100 nmol/L) for the desired duration (e.g., 4 days).[1]
-
Collect the cell culture medium.
-
Centrifuge the medium to pellet any detached cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the coupled enzymatic substrate buffer to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance to quantify LDH release, an indicator of cytotoxicity.
-
Western Blotting for Phospho-Akt (Ser473)
-
Objective: To measure the inhibition of Akt phosphorylation by this compound.
-
Procedure:
-
Plate cells and grow to subconfluent monolayers.
-
Serum-starve the cells for a defined period (e.g., 5 hours).
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Optionally, stimulate the cells with a growth factor like EGF (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) before harvesting.[8]
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Akt as a loading control.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or media mixed with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Monitor the mice for tumor formation and growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 6 mg/kg/day for 5 days).[2] The control group receives the vehicle.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Figure 2: Experimental Workflow for an In Vivo Xenograft Study with this compound.
Cell Motility/Invasion Assay (Transwell Assay)
-
Objective: To assess the effect of this compound on cancer cell migration and invasion.
-
Procedure:
-
For invasion assays, coat the upper surface of a Transwell insert membrane (e.g., 8 µm pores) with a basement membrane matrix (e.g., Matrigel).
-
Resuspend serum-starved cells in a serum-free medium containing this compound (e.g., 0.8 µM).[8]
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with crystal violet).
-
Count the stained cells under a microscope in several random fields to quantify migration/invasion.
-
Conclusion
This compound is a potent inhibitor of the PI3K/Akt/mTOR pathway, demonstrating significant anti-proliferative and anti-motility effects in a variety of preclinical cancer models. Its ability to induce G1 cell cycle arrest and autophagy further contributes to its tumor-inhibiting properties. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other PI3K pathway inhibitors in oncology. Continued investigation into predictive biomarkers and rational combination therapies will be crucial for the successful clinical development of this compound as an effective anti-cancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Portico [access.portico.org]
- 3. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. auo.asmepress.com [auo.asmepress.com]
- 6. researchgate.net [researchgate.net]
- 7. PX-866 | Cell Signaling Technology [cellsignal.com]
- 8. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Irreversible PI3K Inhibitor Sonolisib (PX-866)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonolisib (PX-866) is a novel, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinase (PI3K), derived from the natural product wortmannin.[1] It covalently binds to the ATP-binding site of the p110 catalytic subunit, leading to sustained inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1][3] this compound has demonstrated significant preclinical antitumor activity in a variety of cancer models and has been evaluated in clinical trials for several advanced solid tumors.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
This compound is a synthetic viridin that acts as an irreversible inhibitor of class IA PI3K isoforms.[1] It forms a covalent bond with a conserved lysine residue (Lys802 in p110α) in the ATP-binding pocket of the p110 catalytic subunit.[1] This irreversible binding leads to a prolonged suppression of PI3K's lipid kinase activity, thereby preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[1] The subsequent deactivation of the PI3K/Akt/mTOR signaling cascade results in the inhibition of tumor cell growth, proliferation, and survival.[2]
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Kd | Reference |
| PI3K Isoforms | |||
| p110α | Kinase Assay | IC50: 0.1 nM | [7] |
| p110β | Kinase Assay | Weakly inhibitory | [1] |
| p110γ | Kinase Assay | IC50: 1.0 nM | [7] |
| p110δ | Kinase Assay | IC50: 2.9 nM | [7] |
| Mutant p110α (E542K) | Binding Assay | Kd: ~2x lower than WT | [5] |
| Other Kinases | |||
| mTOR | Kinase Assay | IC50: >30,000 nM | [5] |
| DNA-PK | Kinase Assay | IC50: >10,000 nM | [5] |
| Polo-like kinase 1 (PLK-1) | Kinase Assay | IC50: 679 nM | [5] |
| Cancer Cell Lines | 3-Day Cytotoxicity Assay | Average IC50 | |
| NCI 60 Cell Line Panel | Cell Proliferation | 2.2 µM | [5] |
| 16 Cancer Cell Lines | Cell Proliferation | 730 nM - 27.7 µM | [5] |
| Downstream Signaling | Western Blot | Inhibition | |
| p-Akt (Ser473) in T-47D cells | Western Blot | >90% inhibition at 100 nM | [5] |
| p-Akt (Ser473) in U-87 MG cells | Western Blot | >80% inhibition at 100 nM | [5] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Dosing Schedule | Endpoint | Result | Reference |
| A549 Lung Cancer Xenograft | 6 mg/kg/day i.p. (5 days) + Cisplatin | Tumor Growth Inhibition | T/C = 45% (combination) vs. 74% (this compound alone) | [1] |
| HT-29 Colon Cancer Xenograft | 10 mg/kg p.o. (single dose) | p-Akt Ser473 Inhibition | 78% reduction at 24h, 69% at 48h | [1] |
| U-87 MG Glioblastoma Xenograft | 2.0 mg/kg/day p.o. (5 days/week for 4 weeks) | Tumor Volume Reduction | 84% reduction in mean tumor volume | [1] |
| U-87 MG Intracranial Xenograft | 2.0 mg/kg/day p.o. | Median Survival | Increased from 32 to 39 days | [1] |
| OVCAR-3 Ovarian Cancer Xenograft | Not specified | Tumor Growth Inhibition | T/C = 30% | [1] |
Table 3: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | 18.4 minutes | Intravenous (i.v.) | [1] |
| Cmax | 1.95 µg/mL | Intravenous (i.v.) | [1] |
| Clearance (Cl) | 360 mL/min/kg | Intravenous (i.v.) | [1] |
| Volume of Distribution (Vd) | 9.61 L/kg | Intravenous (i.v.) | [1] |
| Oral Bioavailability | 0.01 - 0.03 | Per os (p.o.) | [1] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PI3K isoforms.
Methodology:
-
Reagents and Materials: Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), PIP2 substrate, ATP (with γ-³²P-ATP), this compound, kinase assay buffer, and a phosphocellulose membrane.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a microplate, combine the PI3K enzyme, kinase assay buffer, and this compound dilutions. c. Initiate the kinase reaction by adding a mixture of PIP2 and ATP (spiked with γ-³²P-ATP). d. Incubate the reaction at room temperature for a defined period (e.g., 20 minutes). e. Stop the reaction by adding a stopping solution (e.g., 100 mM EDTA). f. Spot the reaction mixture onto a phosphocellulose membrane. g. Wash the membrane to remove unincorporated γ-³²P-ATP. h. Quantify the amount of ³²P-PIP3 on the membrane using a scintillation counter. i. Calculate the percent inhibition for each this compound concentration relative to a DMSO control. j. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure: a. Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. f. Calculate cell viability as a percentage of the untreated control. g. Determine the IC50 value from the dose-response curve.
Western Blotting for p-Akt Inhibition
Objective: To confirm the inhibitory effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of Akt.
Methodology:
-
Reagents and Materials: Cancer cell lines, cell culture medium, this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-Akt Ser473, anti-total Akt), HRP-conjugated secondary antibody, and a chemiluminescent substrate.
-
Procedure: a. Culture cancer cells to sub-confluency and treat with various concentrations of this compound for a defined time. b. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA or Bradford assay. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. e. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). f. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. g. Wash the membrane and incubate with an HRP-conjugated secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system. i. Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical in vivo setting.
Methodology:
-
Animals and Cell Lines: Immunocompromised mice (e.g., nude or SCID mice) and a human cancer cell line of interest.
-
Procedure: a. Subcutaneously inject a suspension of cancer cells into the flank of each mouse. b. Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Administer this compound to the treatment group via the desired route (e.g., oral gavage) according to a predetermined dosing schedule. The control group receives a vehicle control. d. Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. e. Monitor the body weight and overall health of the mice throughout the study. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). g. Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).
Experimental Workflow Diagram
Caption: A typical preclinical to clinical development workflow for a targeted therapy like this compound.
Clinical Studies
This compound has undergone clinical development in various cancer types, including prostate cancer, glioblastoma, melanoma, head and neck squamous cell carcinoma, non-small cell lung cancer, and colorectal cancer.[1] Phase I trials have established the maximum tolerated dose (MTD) and safety profile of this compound, with common adverse events including diarrhea, nausea, and fatigue.[1] Phase I/II studies have explored this compound both as a single agent and in combination with other therapies, such as docetaxel.[5] While some studies have shown promising signals of activity, further clinical investigation is needed to fully define the therapeutic potential of this compound.[1]
Logical Relationship Diagram for Combination Therapy
Caption: Rationale for combining this compound with other anticancer agents to overcome resistance.
Conclusion
This compound is a potent and irreversible pan-PI3K inhibitor with a well-defined mechanism of action and demonstrated preclinical antitumor activity. Its development has provided valuable insights into the therapeutic targeting of the PI3K pathway. While its clinical journey is ongoing, the comprehensive data gathered from preclinical and early clinical studies serve as a critical resource for the continued exploration of PI3K inhibitors in oncology. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate further investigation and the rational design of future studies in this important area of cancer therapeutics.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Take your PIK: PI-3-kinase inhibitors race through the clinic and towards cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted therapy of obesity-associated colon cancer - Chen - Translational Gastrointestinal Cancer [tgc.amegroups.com]
- 4. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Sonolisib (PX-866): A Wortmannin Analogue Targeting the PI3K Pathway - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonolisib (PX-866) is a semi-synthetic derivative of the natural product Wortmannin, developed to overcome the pharmacological limitations of its parent compound. As an irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks), this compound has demonstrated potent anti-tumor activity in a range of preclinical and clinical settings. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a Wortmannin analogue, its inhibitory effects on the PI3K/Akt/mTOR signaling pathway, and detailed methodologies for its evaluation. Quantitative data on its inhibitory profile and pharmacokinetics are presented, alongside protocols for key experimental assays. Visualizations of the targeted signaling pathway and experimental workflows are included to facilitate a deeper understanding of this promising anti-cancer agent.
Introduction: Overcoming the Limitations of Wortmannin
Wortmannin, a fungal metabolite, was one of the first identified potent inhibitors of PI3K.[1][2] Its utility in clinical development, however, has been hampered by several factors, including poor solubility, limited bioavailability, rapid in vivo degradation, and significant off-target effects, leading to unacceptable toxicity.[2][3][4] These off-target activities include the inhibition of other kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and myosin light-chain kinase (MLCK).[3][5]
This compound (PX-866) was developed as a Wortmannin analogue with improved pharmacological properties.[2][4] It is a potent, irreversible, and orally bioavailable pan-PI3K inhibitor with a more favorable toxicity profile compared to Wortmannin.[2][3][6] this compound covalently binds to a conserved lysine residue in the ATP-binding pocket of the p110 catalytic subunit of PI3K, leading to irreversible inhibition of its kinase activity.[3]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers.[7]
This compound exerts its anti-tumor effects by potently inhibiting the activity of PI3K, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in Akt phosphorylation leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) and other effector molecules, ultimately resulting in the suppression of tumor cell growth and survival.[3]
Quantitative Data: Inhibitory Profile and Pharmacokinetics
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Wortmannin against various kinases. This data highlights this compound's potent and relatively selective inhibition of Class I PI3K isoforms compared to Wortmannin's broader kinase inhibition profile.
| Kinase Target | This compound (PX-866) IC50 (nM) | Wortmannin IC50 (nM) | Reference(s) |
| PI3Kα (p110α) | 0.1 | 1.9 | [8][9] |
| PI3Kβ (p110β) | - | - | |
| PI3Kγ (p120γ) | 1.0 | - | [8] |
| PI3Kδ (p110δ) | 2.9 | - | [8] |
| Class III PI3K | 438 | - | [3] |
| mTOR | > 30,000 | High Concentration Inhibition | [3][5] |
| DNA-PK | > 10,000 | - | [3] |
| Polo-like kinase 1 (PLK-1) | 679 | - | [3] |
Pharmacokinetic Parameters
Pharmacokinetic studies in preclinical models have demonstrated that this compound has improved stability and oral bioavailability compared to Wortmannin.[2]
| Parameter | Value (in mice) | Reference(s) |
| Route of Administration | Intravenous (IV) | [3] |
| Dose | 10 mg/kg | [3] |
| Half-life (t½) | 18.4 minutes | [3] |
| Maximum Concentration (Cmax) | 1.95 µg/mL | [3] |
| Area Under the Curve (AUC) | 27.7 min·µg/mL | [3] |
| Clearance (Cl) | 360 mL/min/kg | [3] |
| Volume of Distribution (Vd) | 9.61 L/kg | [3] |
| Oral Bioavailability | Low, but extensive first-pass metabolism to active metabolite | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of this compound and other PI3K inhibitors.
PI3K Enzyme Inhibition Assay
This protocol describes a competitive ELISA-based assay to determine the in vitro inhibitory activity of a compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Test compound (this compound) and control inhibitor (Wortmannin)
-
PIP3 detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Coat a 96-well microplate with a PIP3-binding protein or antibody overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compound (this compound) and a known PI3K inhibitor (Wortmannin) in kinase buffer.
-
In a separate reaction plate, add the recombinant PI3K enzyme, PIP2 substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to the coated and washed detection plate. Incubate for 1 hour at room temperature to allow PIP3 to bind.
-
Wash the plate three times.
-
Add a PIP3 detection antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add TMB substrate and incubate until a blue color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of PI3K Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (PX-866)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 ribosomal protein, anti-total-S6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration. Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies against total proteins and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol describes a colorimetric assay to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (PX-866)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well microplate and allow them to attach overnight.
-
Add serial dilutions of this compound to the wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Clinical Development and Future Perspectives
This compound has undergone extensive clinical evaluation in various solid tumors, both as a single agent and in combination with other anti-cancer therapies.[10][11][12][13] Phase I trials have established the maximum tolerated dose and have shown evidence of target engagement and preliminary anti-tumor activity.[1][12][13] Phase II trials have explored its efficacy in specific cancer types, including glioblastoma, prostate cancer, and head and neck squamous cell carcinoma.[14][15]
While this compound has demonstrated a more favorable safety profile than Wortmannin, challenges remain in optimizing its therapeutic window and identifying patient populations most likely to benefit.[16] Ongoing research is focused on identifying predictive biomarkers of response and exploring rational combination strategies to enhance its anti-tumor efficacy and overcome potential resistance mechanisms.
Conclusion
This compound (PX-866) represents a significant advancement over its parent compound, Wortmannin, as a clinical candidate for targeting the PI3K pathway. Its improved pharmacological properties and potent, irreversible inhibition of PI3K make it a valuable tool for both basic research and clinical investigation. The experimental protocols and data presented in this guide provide a framework for the continued exploration of this compound and the development of novel therapeutic strategies targeting the PI3K/Akt/mTOR signaling cascade in cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. This compound: Pan-Phosphatidylinositol 3-Kinase (PI3K) Inhibitor, Oncolytic [hero.epa.gov]
- 5. stemcell.com [stemcell.com]
- 6. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. apexbt.com [apexbt.com]
- 10. research.monash.edu [research.monash.edu]
- 11. oncozine.com [oncozine.com]
- 12. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sonolisib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sonolisib (also known as PX-866) in cell culture experiments. This compound is a potent, irreversible, and pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K).[1][2] It is a derivative of wortmannin and exhibits strong antitumor properties by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common occurrence in many human cancers.[5][6]
This compound specifically inhibits the alpha, gamma, and delta isoforms of PI3K.[2][3] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][4] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine-protein kinase Akt.[4][7] The subsequent inactivation of the PI3K/Akt/mTOR cascade can result in G1 cell cycle arrest, induction of autophagy, and a reduction in cell proliferation and invasion in susceptible cancer cell lines.[4]
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that regulates a wide range of cellular processes.[6] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the cell membrane.[8] Activated PI3K then phosphorylates PIP2 to generate the second messenger PIP3.[7][8] PIP3 facilitates the recruitment of Akt to the membrane, where it is phosphorylated and activated.[5] Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately controls processes like protein synthesis, cell growth, and proliferation.[4][6] this compound exerts its effect by irreversibly inhibiting PI3K at the beginning of this cascade.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The effectiveness of this compound can vary significantly between different cell lines. The following tables summarize key quantitative data for its use in cell culture.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | Average IC50 (µM) | Reference |
| NCI 60 Panel | Various | 3 days | 2.2 | [4] |
| 16 Cancer Lines | Various | 3 days | 0.73 - 27.7 | [4] |
Table 2: Recommended Starting Concentrations and Incubation Times
| Assay | Recommended Concentration Range | Typical Incubation Time | Notes |
| Cell Viability (e.g., MTT) | 0.1 - 100 µM | 24 - 72 hours | Optimal concentration is highly cell-line dependent.[9] |
| Western Blot (Pathway Inhibition) | 100 nM - 5 µM | 2 - 24 hours | Lower concentrations and shorter times can be used to assess direct pathway inhibition (e.g., p-Akt levels). |
| Cell Cycle Analysis | 1 - 10 µM | 24 - 48 hours | Concentration should be sufficient to induce cytostatic effects without widespread cell death. |
| Autophagy/Invasion Assays | 1 nM - 100 nM | 48 - 72 hours | Lower nanomolar concentrations have been shown to be effective in these assays.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (PX-866) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is typically supplied as a solid powder. To prepare a high-concentration stock solution (e.g., 10 mM or 25 mg/mL), dissolve the powder in an appropriate volume of sterile DMSO.[1]
-
Ensure complete dissolution by vortexing. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Note on Solvents: While DMSO is the most common solvent for in vitro studies, ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically ≤0.5%, and for some sensitive cell lines, ≤0.3125%) as DMSO itself can have cytotoxic effects.[10]
General Workflow for Cell Treatment
This workflow provides a general outline for treating cultured cells with this compound.
Caption: General experimental workflow for this compound treatment in cell culture.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12]
Materials:
-
Cells cultured in 96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 15% SDS in a dimethylformamide-water mix, or acidic isopropanol)[9]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 4 x 10³ cells/well) in 100 µL of medium and incubate overnight.[9]
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
After incubation, add 10 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[11][12]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[9][12]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.[9][13]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Western Blot Analysis for Pathway Inhibition
Western blotting can be used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and S6 ribosomal protein, to confirm the inhibitory effect of this compound.[2]
Materials:
-
Cells cultured in 6-well plates or 100 mm dishes
-
This compound working solutions
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.[14]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells and treat with this compound for the desired time.
-
Place the culture dish on ice and wash cells once with ice-cold PBS.[14][16]
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a pre-cooled microcentrifuge tube.[14][16]
-
Incubate on ice for 30 minutes with agitation.[16]
-
Centrifuge the lysate at ~12,000-16,000 x g for 15-20 minutes at 4°C.[14][16]
-
Transfer the supernatant (protein sample) to a fresh tube.[16]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14][18]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14][15]
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[15][18]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15][18]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[18]
-
-
Detection:
-
Apply the chemiluminescent substrate (ECL) to the membrane.[15]
-
Capture the signal using an imaging system. Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C29H35NO8 | CID 9849735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. cdn.bcm.edu [cdn.bcm.edu]
- 16. bio-rad.com [bio-rad.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Sonolisib (PX-866) Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonolisib (PX-866) is a potent, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes frequently dysregulated in cancer, including cell growth, proliferation, survival, and angiogenesis.[3][4] Upregulation of this pathway is a poor prognostic factor in a wide range of human solid tumors.[5] this compound has demonstrated significant preclinical antitumor activity in various xenograft models, both as a single agent and in combination with other therapies.[5][6][7] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models to evaluate its in vivo efficacy.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
This compound exerts its therapeutic effect by inhibiting PI3K, a key enzyme in a critical signaling cascade. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3][8] Activated AKT then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[3][9][8] By inhibiting PI3K, this compound blocks the production of PIP3, leading to the suppression of AKT and mTOR activity and ultimately inhibiting tumor growth.[3][4]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across various mouse xenograft models as reported in preclinical studies.
Table 1: Single-Agent Activity of this compound in Mouse Xenograft Models
| Tumor Model | Cell Line | Mouse Strain | Dosing Regimen | Administration Route | Efficacy Endpoint | Result | Reference |
| Colon Cancer | HT-29 | SCID | 10 mg/kg, single dose | p.o. | p-AktSer473 inhibition | 78% reduction at 24h | [5] |
| Colon Cancer | HT-29 | SCID | Not specified | i.p. | T/C (%) | 39 | [6] |
| Lung Cancer | A-549 | Not specified | 9 mg/kg/day for 9 days | i.v. | T/C (%) | 26 | [6] |
| Lung Cancer | A-549 | Not specified | 12 mg/kg/day, q.o.d. | i.v. | Not specified | Active | [6] |
| Ovarian Cancer | OvCar-3 | Immunodeficient | Not specified | Not specified | Log cell kill | Up to 1.2 | [6] |
| Glioma | U-87 MG | Not specified | 2 mg/kg p.o., 5 days/week | p.o. | p-AktSer473 inhibition | Almost complete suppression | [5] |
T/C (%): Treatment vs. Control tumor volume percentage. q.o.d.: every other day
Table 2: Combination Therapy with this compound in Mouse Xenograft Models
| Tumor Model | Cell Line | Combination Agent | Dosing Regimen (this compound) | Efficacy Endpoint | Result (Combination vs. Single Agents) | Reference |
| Lung Cancer | A-549 | Cisplatin | 6 mg/kg/day i.p. for 5 days | T/C (%) | 45% vs. 74% (this compound alone) and 80% (Cisplatin alone) | [5] |
| Ovarian Cancer | OvCar-3 | Radiation | Not specified | Antitumor activity | Increased | [6] |
| Glioma | U-87 MG | BBR-3610 (platinum compound) | 2 mg/kg p.o., 3 days/week for 4 weeks | Median overall survival | Significantly increased | [5] |
Experimental Protocols
The following are generalized protocols for the administration of this compound in mouse xenograft models. Specific parameters may need to be optimized for different cell lines and research questions.
I. Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of tumor cells to establish a xenograft model.
Materials:
-
Human cancer cell line of interest (e.g., HT-29, A-549)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture tumor cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability (should be >90%).
-
Resuspend the cells in a sterile solution of PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL).
-
Implantation: Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
II. This compound Formulation and Administration
Materials:
-
This compound (PX-866) powder
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, saline). The choice of vehicle should be based on the route of administration and solubility of the compound. A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80.
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal or intravenous injection)
Procedure:
-
Formulation: Prepare the this compound formulation on the day of administration.
-
For a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of a suitable solvent like DMSO.
-
Further dilute the stock solution with the appropriate vehicle to achieve the final desired concentration for dosing. Ensure the final concentration of the initial solvent (e.g., DMSO) is well-tolerated by the animals.
-
-
Administration:
-
Oral (p.o.): Administer the this compound formulation using a gavage needle. The volume is typically 100-200 µL for a mouse.
-
Intraperitoneal (i.p.): Inject the formulation into the peritoneal cavity.
-
Intravenous (i.v.): Inject the formulation into a tail vein.
-
-
Dose and schedule will vary depending on the xenograft model and experimental design. Refer to Table 1 and Table 2 for examples of dosing regimens used in previous studies.
III. Efficacy Evaluation
Procedure:
-
Tumor Measurement: Continue to measure tumor volumes in all groups throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Determine the T/C ratio (%) = (Mean tumor volume of the treated group / Mean tumor volume of the control group) x 100.
-
For pharmacodynamic studies, tumors can be harvested at specific time points after the final dose to analyze the levels of phosphorylated AKT and other biomarkers by methods such as Western blotting or immunohistochemistry.[5][6]
-
Conclusion
This compound is a promising PI3K inhibitor with demonstrated in vivo efficacy in a variety of cancer xenograft models. The protocols outlined in these application notes provide a framework for preclinical evaluation of this compound. Researchers should optimize these protocols for their specific experimental needs to further investigate the therapeutic potential of this compound.
References
- 1. research.monash.edu [research.monash.edu]
- 2. This compound: Pan-Phosphatidylinositol 3-Kinase (PI3K) Inhibitor, Oncolytic [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Portico [access.portico.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Sonolisib: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonolisib (also known as PX-866) is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K).[1] As a crucial signaling molecule, PI3K is a key component of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[1][2] this compound's mechanism of action involves inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking the activation of the PI3K/Akt signaling cascade.[1] This document provides detailed application notes and protocols for the laboratory use of this compound, focusing on its solubility, stability, and application in cell-based assays.
Data Presentation
This compound Solubility
The solubility of this compound in various common laboratory solvents is summarized below. It is highly soluble in Dimethyl Sulfoxide (DMSO).[1] For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous medium.
| Solvent | Solubility (mg/mL) | Solubility (µM) | Notes |
| DMSO | 100 | 190260 | May require sonication to fully dissolve.[1] |
| Ethanol | Insoluble or slightly soluble | - | Not recommended as a primary solvent. |
| Water | Insoluble or slightly soluble | - | Not recommended as a primary solvent. |
| PBS (pH 7.4) | Low | Low | Prepare by diluting a DMSO stock solution. |
| Cell Culture Media (e.g., DMEM) | Low | Low | Prepare by diluting a DMSO stock solution. |
Molecular Weight of this compound: 525.59 g/mol
This compound Stock Solution Stability
Proper storage of this compound stock solutions is critical to maintain its activity. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Solvent | Stability Duration |
| -20°C | DMSO | 1 month[1] |
| -80°C | DMSO | 6 months[1] |
Note: The stability of this compound in aqueous working solutions (e.g., cell culture media) is limited. It is strongly recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment.
Signaling Pathway
This compound exerts its inhibitory effects on the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and its subsequent dilution to prepare working solutions for in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile cell culture medium (e.g., DMEM)
Procedure:
-
Stock Solution Preparation (10 mM): a. Aseptically weigh the required amount of this compound powder. b. Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.26 mg of this compound in 1 mL of DMSO. c. Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure the compound is completely dissolved.[1] d. Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. e. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to obtain the desired final concentrations for your experiment. c. It is crucial to maintain a final DMSO concentration in the cell culture that is non-toxic to the cells, typically below 0.5%.[3] For example, a 1:1000 dilution of the 10 mM stock solution will result in a 10 µM working solution with a final DMSO concentration of 0.1%. d. Use the freshly prepared working solutions immediately for your cell-based assays.
In Vitro Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, U87MG)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as described above)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (for solubilizing formazan crystals)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment: a. The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the designated wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control. b. A typical concentration range to start with for this compound could be from 0.1 µM to 100 µM, with 2-fold or 3-fold serial dilutions. c. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration. d. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit (log[inhibitor] vs. response -- variable slope).
Conclusion
These application notes and protocols provide essential information for the effective use of this compound in a laboratory setting. Adherence to the guidelines for solubility, storage, and experimental procedures will help ensure the generation of reliable and reproducible data in studies investigating the PI3K/Akt/mTOR signaling pathway and its role in cancer and other diseases.
References
Sonolisib (PX-866) Application Notes for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sonolisib (PX-866) dosage and administration for in vivo animal studies based on preclinical research. This compound is an irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K) with demonstrated antitumor activity in various cancer models.[1][2] This document outlines recommended dosing regimens, detailed experimental protocols, and key signaling pathways affected by this compound.
Data Presentation: this compound In Vivo Efficacy
The following table summarizes quantitative data from various preclinical studies on this compound, providing a comparative overview of its application in different cancer models.
| Cancer Type | Animal Model | Cell Line | Dosage and Schedule | Route of Administration | Key Outcomes |
| Glioblastoma | Nude (nu/nu) mice | U-87 MG | 2.0 mg/kg/day, 5 days/week for 4 weeks | Oral gavage | 84% reduction in mean tumor volume; increased median survival from 32 to 39 days.[3] |
| Lung Adenocarcinoma | Genetic mouse model (KRAS-induced) | N/A | 2-3 mg/kg | Oral | Inhibition of tumor number and growth.[1] |
| Colorectal Cancer | Nude mice xenograft | HT-29 | 10 mg/kg (single dose) | Oral | 78% reduction in intratumoral pAktSer473 at 24 hours.[1] |
| Various Cancers | Xenograft models | PC-3, BxPC-3, HT-29, SK-OV-3, MDA-MB-361 | 2.0-3.0 mg/kg, alternate days for 7-21 days | Oral | Antitumor activity (T/C < 35%) in sensitive xenografts.[1] |
| Ovarian Carcinoma | Xenograft | OVCAR-3 | Not Specified | Not Specified | T/C value of 30%.[1] |
| Lung Cancer | Xenograft | A549 | Not Specified | Not Specified | T/C values of 41% and 47% in different studies.[1] |
T/C: Tumor/Control value, the ratio of the increase in volume of treated tumors to control tumors. A T/C value < 35% is considered to indicate antitumor activity.[1]
Experimental Protocols
Animal Models
The most commonly utilized animal models for this compound in vivo studies are immunodeficient mice, such as nude (nu/nu) or SCID mice, which are capable of accepting human tumor xenografts.[3][4] Genetic mouse models, like those with KRAS-induced lung adenocarcinoma, have also been used.[1]
Tumor Xenograft Establishment
-
Cell Culture: Human cancer cell lines (e.g., U-87 MG for glioblastoma, HT-29 for colorectal cancer) are cultured in appropriate media and conditions until they reach the exponential growth phase.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a sterile solution, such as phosphate-buffered saline (PBS) or a mixture with Matrigel, at a concentration typically ranging from 1 x 10^6 to 1 x 10^7 cells per injection volume (e.g., 0.1 mL).
-
Implantation:
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers for subcutaneous models or through bioluminescent imaging for orthotopic models.[3][6] Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-400 mm³).[5]
This compound Formulation and Administration
-
Formulation: For oral administration, this compound (PX-866) is typically dissolved in a vehicle suitable for oral gavage in mice.[3] While specific formulations are often proprietary, a common vehicle for oral delivery of small molecules in preclinical studies is a suspension in a solution such as 0.5% methylcellulose with 0.2% Tween 80 in water.
-
Administration: The drug is administered to the animals using oral gavage, a standard method for ensuring precise dosing.[3]
Efficacy and Toxicity Assessment
-
Tumor Measurement: For subcutaneous xenografts, tumor volume is calculated using the formula: Volume = (length x width²) / 2.[3]
-
Survival Studies: In models such as intracranial glioblastoma, the primary endpoint is often the median survival time of the treated group compared to the control group.[3]
-
Biomarker Analysis: To confirm the mechanism of action, tumor tissues can be harvested at the end of the study to analyze the levels of key signaling proteins, such as phosphorylated Akt (pAktSer473), by immunohistochemistry or western blotting.[1]
-
Toxicity Monitoring: Animal well-being is monitored throughout the study by recording body weight, food and water intake, and general activity levels.[3] At the end of the study, major organs can be collected for histopathological analysis to assess any potential toxicity.[3]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: PI3K/AKT/mTOR Pathway
This compound is a pan-isoform inhibitor of Class IA PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[7][8] By irreversibly binding to PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, which in turn inhibits the activation of AKT and its downstream effectors.[9]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
General Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Experimental workflow for a this compound in vivo xenograft study.
References
- 1. Portico [access.portico.org]
- 2. research.monash.edu [research.monash.edu]
- 3. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Probing the PI3K/Akt Signaling Pathway: A Western Blot Protocol for Phosphorylated Akt (Ser473) Following Sonolisib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Akt at serine 473 (p-Akt Ser473) in cell lysates following treatment with Sonolisib (PX-866), a potent and irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K).
Introduction
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound exerts its anti-neoplastic effects by inhibiting PI3K, a key upstream activator of Akt. Upon PI3K inhibition, the phosphorylation of Akt at key residues, such as Ser473, is reduced, leading to the downstream inhibition of cell growth and survival pathways. Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of drugs like this compound by measuring the changes in protein phosphorylation states. This document outlines the necessary steps to perform a Western blot for p-Akt (Ser473) and provides a framework for data interpretation.
Data Presentation
The following table summarizes representative quantitative data on the inhibition of Akt phosphorylation at Ser473 by this compound in various cancer cell lines, as determined by Western blot analysis.
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Percent Inhibition of p-Akt (Ser473) |
| T-47D (Breast Cancer) | 100 | 24 | >90% |
| U-87 MG (Glioblastoma) | 100 | 24 | >80% |
| U-87 MG (Glioblastoma) | 400 | Not Specified | Significant Inhibition |
| LN-229 (Glioblastoma) | 400 | Not Specified | Significant Inhibition |
| U-251 MG (Glioblastoma) | 400 | Not Specified | Significant Inhibition |
Note: The data presented is a compilation from various studies and is intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, including cell line, passage number, and reagent sources.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-Akt.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., T-47D, U-87 MG), complete growth medium, and cell culture-treated plates/flasks.
-
This compound: Stock solution of known concentration (e.g., in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Western Blotting: PVDF membrane, methanol, transfer buffer.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473) antibody and rabbit anti-pan-Akt antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Loading Control: Antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
2. Procedure
2.1. Cell Culture and this compound Treatment
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2.2. Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
2.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
2.4. SDS-PAGE
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
2.5. Protein Transfer
-
Activate a PVDF membrane by immersing it in methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.
2.6. Immunoblotting
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
2.7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
2.8. Stripping and Re-probing
-
To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt and a loading control.
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly and re-block before incubating with the primary antibody for total Akt.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
The membrane can be stripped and re-probed again for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
3. Data Analysis
-
Quantify the band intensity for p-Akt (Ser473), total Akt, and the loading control for each sample.
-
Normalize the p-Akt band intensity to the total Akt band intensity to determine the relative level of Akt phosphorylation.
-
Further normalize this ratio to the loading control to correct for any variations in protein loading.
-
Express the results as a percentage of the vehicle-treated control to determine the extent of inhibition by this compound.
Application Notes and Protocols for Cell Viability Assay with Sonolisib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonolisib (PX-866) is a potent, irreversible, and pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). It is a semi-synthetic analog of wortmannin with improved stability and reduced toxicity. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. This compound exerts its anti-tumor activity by inhibiting PI3K, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival. This document provides a detailed protocol for assessing the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action of this compound
This compound targets the p110α, p110β, and p110δ isoforms of PI3K. By inhibiting these enzymes, this compound prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a crucial second messenger that recruits and activates downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which leads to the promotion of cell growth, proliferation, and survival. Inhibition of this pathway by this compound can lead to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In the context of a cell viability assay, the IC50 value represents the concentration of this compound that is required to inhibit the viability of a cell population by 50%. These values can vary significantly depending on the cell line, assay type, and experimental conditions such as treatment duration.
Table 1: Reported Effects of this compound (PX-866) on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration/IC50 | Assay/Method | Treatment Duration | Citation |
| U87, U251 | Glioblastoma (PTEN-negative) | 3-fold more sensitive than PTEN-wild-type cells | Not specified | Growth Inhibition | 72 hours | [1] |
| LN229, LN-18 | Glioblastoma (PTEN-wild-type) | Less sensitive than PTEN-negative cells | Not specified | Growth Inhibition | 72 hours | [1] |
| U87 | Glioblastoma | No inhibition of monolayer growth | Up to 100 nmol/L | CellTiter 96 Proliferation Assay | Up to 68 hours | [2] |
| T47D | Breast Cancer | No inhibition of monolayer growth | Up to 100 nmol/L | CellTiter 96 Proliferation Assay | Up to 68 hours | [2] |
| HCT116 | Colon Cancer | No inhibition of monolayer growth | Up to 100 nmol/L | Not specified | Not specified | [2] |
| U87, PC3, T47D, HCT116 | Various | Strong suppression of spheroid growth | Low nanomolar concentrations | Spheroid Growth Assay | 6-8 days | [2] |
| SCC-4, SCC-9, SCC-25 | Oral Cancer | Used for cell cycle analysis | 0.4 µM and 0.8 µM | Not specified | Not specified | [3] |
Note: The data presented here is a compilation from various studies and methodologies. For rigorous comparison, it is essential to determine the IC50 value for your specific cell line and experimental setup.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The assay reagent lyses the cells and contains luciferase and its substrate, which in the presence of ATP, generates a luminescent signal that is proportional to the number of viable cells.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (PX-866)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding: a. Harvest and count cells from a healthy, sub-confluent culture. b. Dilute the cells in complete culture medium to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment and that the luminescence signal is within the linear range of the luminometer. A typical starting point is 5,000-10,000 cells per well. c. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. d. Include control wells containing medium only for background luminescence measurement. e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach and resume growth.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 10 µM) to determine the approximate IC50 value. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include vehicle control wells treated with the same concentration of DMSO as the highest this compound concentration. e. Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment period (e.g., 72 hours).
-
Cell Viability Measurement: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 100 µL of the CellTiter-Glo® Reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (from the medium-only wells) from all experimental luminescence readings. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.
This application note provides a comprehensive guide for assessing the impact of this compound on cancer cell viability. By following the detailed protocol for the CellTiter-Glo® assay and understanding the mechanism of action of this compound, researchers can obtain reliable and reproducible data to evaluate the therapeutic potential of this PI3K inhibitor. The provided data table and signaling pathway diagram offer a valuable reference for experimental design and data interpretation in the field of cancer drug development.
References
Sonolisib: Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines
For Research Use Only.
Introduction
Sonolisib (PX-866) is a potent, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. While this compound as a single agent often induces cell cycle arrest and autophagy rather than apoptosis in some cancer cell lines, its primary role in apoptosis induction lies in its ability to sensitize cancer cells to the pro-apoptotic effects of other therapeutic agents.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the use of this compound to induce apoptosis in cancer cell lines, particularly in combination therapy settings.
Mechanism of Action: Sensitization to Apoptosis
The PI3K/Akt/mTOR pathway is a central pro-survival signaling cascade.[3] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic proteins, including Bad. Activated Akt also promotes the expression of anti-apoptotic proteins from the Bcl-2 family, such as Mcl-1.[1][4] By inhibiting PI3K, this compound blocks these pro-survival signals, effectively "priming" the cancer cells for apoptosis. This sensitization makes the cells more susceptible to apoptosis induced by other agents that may trigger the intrinsic or extrinsic apoptotic pathways.
For instance, in glioblastoma, this compound has been shown to enhance temozolomide-induced apoptosis by inhibiting autophagy, a survival mechanism that can be triggered by chemotherapy.[5][6][7] In melanoma cell lines with BRAF mutations, this compound can augment the apoptotic effects of BRAF inhibitors.
Data Presentation: this compound in Combination Therapy to Induce Apoptosis
Table 1: Enhancement of Apoptosis by PI3K Inhibitors in Combination Therapy (Annexin V / Propidium Iodide Staining)
| Cancer Cell Line | Combination Treatment | % Apoptotic Cells (Single Agent) | % Apoptotic Cells (Combination) | Reference |
| AML | Idelalisib (PI3Kδ inhibitor) + Venetoclax (BCL-2 inhibitor) | ~10-20% | ~60-80% | [8] |
| NSCLC | LY294002 (Pan-PI3K inhibitor) + ABT-737 (Bcl-xL/Bcl-2 inhibitor) | ~5-15% | ~40-60% | [4] |
| Glioblastoma | PX-866 (this compound) + Temozolomide | Varies | Enhanced Apoptosis | [5][6][7] |
| Melanoma | PI3K inhibitor + BRAF inhibitor | Varies | Enhanced Apoptosis | [9] |
Note: AML (Acute Myeloid Leukemia), NSCLC (Non-Small Cell Lung Cancer). Data is representative and may vary based on specific experimental conditions.
Table 2: Effect of PI3K Inhibitors on Apoptosis-Related Protein Expression in Combination Therapy
| Cancer Cell Line | Combination Treatment | Effect on Bcl-2 Family Proteins | Effect on Caspases and PARP | Reference |
| AML | Idelalisib (PI3Kδ inhibitor) + Venetoclax (BCL-2 inhibitor) | ↓ Mcl-1 | ↑ Cleaved Caspase-9, -8, -3, ↑ Cleaved PARP | [8] |
| NSCLC | LY294002 (Pan-PI3K inhibitor) + ABT-737 (Bcl-xL/Bcl-2 inhibitor) | ↑ Bim | ↑ Cleaved Caspase-3, ↑ Cleaved PARP | [4] |
| DLBCL | Copanlisib (PI3Kα/δ inhibitor) + Venetoclax (BCL-2 inhibitor) | Modulates BCL-xL and MCL-1 activity, ↑ HRK | ↑ Apoptosis (Caspase activation implied) | [10] |
Note: DLBCL (Diffuse Large B-cell Lymphoma), HRK (Harakiri, a pro-apoptotic BH3-only protein). ↓ indicates downregulation/decrease, ↑ indicates upregulation/increase.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Culture desired cancer cell lines (e.g., glioblastoma, melanoma, lung, or hematological cancer cell lines) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. Further dilute in culture medium to the desired final concentration immediately before use.
-
Combination Agent Preparation: Prepare the stock solution of the combination agent (e.g., temozolomide, BRAF inhibitor, Bcl-2 inhibitor) according to the manufacturer's instructions.
-
Treatment: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight. Treat cells with this compound alone, the combination agent alone, or the combination of both for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group (e.g., DMSO). For sequential treatments, as suggested for temozolomide and this compound, treat with the first agent, wash the cells, and then add the second agent for the specified duration.[6]
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantification of apoptotic cells by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect the culture supernatant as it may contain apoptotic cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression of key apoptosis-regulating proteins.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-Bim, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: this compound-induced sensitization to apoptosis signaling pathway.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Rational combination of dual PI3K/mTOR blockade and Bcl-2/-xL inhibition in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy Between PI3Kinase/AKT pathway and Bcl-xL in the Control of Apoptosis in Adenocarcinoma Cells of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of phosphatidylinositol 3-kinase by PX-866 suppresses temozolomide-induced autophagy and promotes apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of phosphatidylinositol 3-kinase by PX-866 suppresses temozolomide-induced autophagy and promotes apoptosis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. BCL-2 inhibitor synergizes with PI3Kδ inhibitor and overcomes FLT3 inhibitor resistance in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Sonolisib's Effects on Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonolisib (PX-866) is a potent, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for cancer therapy. This compound, a derivative of wortmannin, exerts its anti-tumor effects by inhibiting the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that leads to the activation of AKT and downstream signaling.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing various in vivo imaging modalities to assess the therapeutic efficacy and pharmacodynamic effects of this compound on tumors. The described methods are essential for preclinical evaluation and clinical translation of this compound and other PI3K pathway inhibitors.
Mechanism of Action of this compound
This compound covalently binds to the ATP-binding site of the p110 catalytic subunit of PI3K, leading to irreversible inhibition of its kinase activity. This blockade prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to PIP3. Reduced levels of PIP3, in turn, prevent the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in phosphorylated AKT (pAkt) leads to the inhibition of a cascade of downstream signaling events, including the mTOR pathway, ultimately resulting in reduced cell proliferation, survival, and tumor growth.[1][2][4]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data on the anti-tumor activity of this compound from preclinical xenograft studies.
Table 1: this compound Single-Agent In Vivo Antitumor Activity in Xenograft Models
| Tumor Model | Treatment Schedule | Tumor/Control (T/C) Value (%) | Reference |
| A549 (Lung) | Varying Dosing Schedules | 41-47 | [1] |
| HT-29 (Colon) | Varying Dosing Schedules | 39 | [1] |
| OVCAR-3 (Ovarian) | Varying Dosing Schedules | 30 | [1] |
| PC-3 (Prostate) | 2.0-3.0 mg/kg alternate daily for 7-21 days | < 35 | [1] |
| BxPC-3 (Pancreatic) | 2.0-3.0 mg/kg alternate daily for 7-21 days | < 35 | [1] |
| SK-OV-3 (Ovarian) | 2.0-3.0 mg/kg alternate daily for 7-21 days | < 35 | [1] |
| MDA-MB-361 (Breast) | 2.0-3.0 mg/kg alternate daily for 7-21 days | < 35 | [1] |
Table 2: In Vivo Pharmacodynamic Effect of this compound on pAkt Ser473 Inhibition
| Tumor Model | This compound Dose | Time Point | pAkt Ser473 Inhibition (%) | Reference |
| HT-29 (Colon) | 10 mg/kg (single oral dose) | 24 hours | 78 | [1] |
| HT-29 (Colon) | 10 mg/kg (single oral dose) | 48 hours | 69 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Murine Xenograft Tumor Model Development
This protocol describes the establishment of subcutaneous tumors in immunocompromised mice.
Materials:
-
Tumor cell line (e.g., A549, HT-29, or other appropriate line)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunocompromised mice (e.g., nude or SCID)
-
1 mL syringes with 27-gauge needles
-
Digital calipers
Procedure:
-
Cell Culture: Culture tumor cells in appropriate complete medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in PBS, and count the cells using a hemocytometer. Assess viability using trypan blue exclusion.
-
Cell Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a sterile solution of PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 106 to 1 x 107 cells per 100 µL. Keep the cell suspension on ice.
-
Subcutaneous Injection: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (length x width2) / 2.
-
Initiation of Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups and begin this compound administration.
In Vivo Bioluminescence Imaging (BLI)
This protocol is for non-invasively monitoring tumor growth and response to this compound in xenograft models established with luciferase-expressing tumor cells.
Materials:
-
Mice with luciferase-expressing tumors
-
D-Luciferin potassium salt
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
D-Luciferin Preparation: Prepare a 15 mg/mL stock solution of D-luciferin in sterile PBS. Filter-sterilize the solution.
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
D-Luciferin Administration: Administer the D-luciferin solution via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
Signal Stabilization: Wait for 10-15 minutes to allow for the substrate to distribute and the bioluminescent signal to reach its peak.
-
Image Acquisition: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire bioluminescent images according to the manufacturer's instructions. Typical acquisition times range from 1 second to 5 minutes, depending on the signal intensity.
-
Image Analysis: Use the imaging system's software to draw a region of interest (ROI) around the tumor. Quantify the bioluminescent signal within the ROI. The data is typically expressed as total flux (photons/second).
-
Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., twice weekly) to monitor changes in tumor burden in response to this compound treatment.
Table 3: Representative Quantitative Bioluminescence Imaging Data
| Treatment Group | Day 0 (photons/sec) | Day 7 (photons/sec) | Day 14 (photons/sec) |
| Vehicle Control | 1.2 x 106 | 5.8 x 106 | 2.5 x 107 |
| This compound (10 mg/kg) | 1.3 x 106 | 2.1 x 106 | 4.5 x 106 |
Positron Emission Tomography (PET) Imaging
This protocol outlines the use of [18F]FDG-PET to assess the metabolic response of tumors to this compound treatment.
Materials:
-
Mice with established tumors
-
[18F]FDG (2-deoxy-2-[18F]fluoro-D-glucose)
-
Anesthesia (e.g., isoflurane)
-
MicroPET/CT scanner
Procedure:
-
Animal Preparation: Fast the mice for 4-6 hours prior to [18F]FDG injection to reduce background glucose levels. Anesthetize the mice.
-
[18F]FDG Administration: Administer [18F]FDG (typically 5-10 MBq) via intravenous (tail vein) injection.
-
Uptake Period: Allow for a 60-minute uptake period, during which the mouse should be kept warm and anesthetized to ensure consistent tracer distribution.
-
Image Acquisition: Position the mouse in the microPET/CT scanner. Perform a CT scan for anatomical reference and attenuation correction, followed by a PET scan (typically 10-20 minutes).
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle). Calculate the Standardized Uptake Value (SUV) for the tumor.
-
Treatment Response Assessment: Perform baseline PET scans before initiating this compound treatment. Repeat the scans at specified time points during treatment (e.g., 2 and 7 days after starting treatment) to monitor changes in tumor metabolism. A decrease in [18F]FDG uptake is indicative of a therapeutic response.[5]
Table 4: Representative Quantitative [18F]FDG-PET Imaging Data
| Treatment Group | Baseline SUVmax | Day 7 SUVmax | Percent Change |
| Vehicle Control | 2.1 ± 0.4 | 2.3 ± 0.5 | +9.5% |
| This compound (10 mg/kg) | 2.2 ± 0.3 | 1.4 ± 0.3 | -36.4% |
Magnetic Resonance Imaging (MRI)
This protocol describes the use of T2-weighted MRI to monitor changes in tumor volume in response to this compound.
Materials:
-
Mice with established tumors
-
Anesthesia (e.g., isoflurane)
-
Small animal MRI scanner (e.g., 7T or 9.4T)
-
Respiratory and temperature monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane. Place the mouse in a dedicated animal holder and position it within the MRI scanner.
-
Physiological Monitoring: Monitor the animal's respiratory rate and body temperature throughout the imaging session and maintain them within a stable range.
-
Image Acquisition: Acquire T2-weighted images of the tumor using a fast spin-echo (FSE) sequence. Ensure complete coverage of the tumor in all three dimensions.
-
Image Analysis: Use imaging software to manually or semi-automatically segment the tumor volume from the T2-weighted images on each slice. Calculate the total tumor volume.
-
Longitudinal Monitoring: Perform MRI scans at baseline and at regular intervals during this compound treatment to track changes in tumor volume.
Table 5: Representative Quantitative MRI Tumor Volume Data
| Treatment Group | Baseline Volume (mm³) | Day 7 Volume (mm³) | Day 14 Volume (mm³) |
| Vehicle Control | 150 ± 25 | 350 ± 45 | 800 ± 90 |
| This compound (10 mg/kg) | 145 ± 30 | 180 ± 35 | 250 ± 50 |
Immunohistochemistry (IHC) for pAkt (Ser473)
This protocol is for the ex vivo assessment of this compound's pharmacodynamic effects on the PI3K pathway by measuring the levels of phosphorylated AKT in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-pAkt (Ser473)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against pAkt (Ser473) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the slides and apply the DAB substrate. Monitor for color development.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope and quantify the pAkt staining intensity and percentage of positive cells.
Conclusion
The in vivo imaging techniques and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By combining non-invasive imaging of tumor burden and metabolism with ex vivo analysis of pharmacodynamic markers, researchers can gain a comprehensive understanding of this compound's anti-tumor effects and its mechanism of action in a living organism. These methods are crucial for optimizing dosing schedules, identifying potential biomarkers of response, and guiding the clinical development of this promising anti-cancer agent.
References
Troubleshooting & Optimization
Technical Support Center: Investigating Sonolisib Off-Target Effects In Vitro
Welcome to the technical support center for Sonolisib (PX-866) research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the in vitro off-target effects of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound (also known as PX-866) is a derivative of wortmannin and is characterized as an oral, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks).[1][2][3][4][5] It functions by covalently binding to the ATP-binding site of the p110 catalytic subunit of PI3K.[3] This inhibition prevents the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking the activation of the downstream PI3K/Akt signaling pathway.[6][7][8] Its primary targets are the isoforms of PI3K.[7][8]
Q2: What are the known or potential off-targets for this compound?
While this compound is a potent PI3K inhibitor, it has been evaluated for activity against other kinases. It shows significantly less activity against key off-targets of its parent compound, wortmannin, such as mTOR and DNA-PK.[3] However, some activity has been noted against class III PI3K and polo-like kinase 1 (PLK-1).[3] Wortmannin itself is known to inhibit a broader range of kinases, including mTOR, DNA-dependent protein kinase (DNA-PK), ataxia-telangiectasia mutated (ATM), and myosin light-chain kinase (MLCK).[3][9] Given this, initial off-target investigations for this compound often include these kinases.
Q3: Why is it critical to investigate the off-target effects of this compound?
Investigating off-target effects is crucial for several reasons:
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Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, where a phenotypic effect might be wrongly attributed solely to PI3K inhibition.
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Translational Relevance: For drug development, understanding the full kinase inhibition profile is essential for predicting potential therapeutic efficacy and toxicity. Off-target effects can sometimes be beneficial, but they can also lead to adverse events.
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Understanding Resistance: Unexpected off-target activities can contribute to or overcome cellular mechanisms of resistance to PI3K inhibition.
Q4: In which concentration range does this compound typically show activity in vitro?
This compound exhibits different potency depending on the assay. For direct enzymatic inhibition of PI3K isoforms, the IC50 values are in the low nanomolar range.[6][7][8] In contrast, short-term (e.g., 3-day) cell proliferation and cytotoxicity assays often require higher concentrations, with reported average IC50 values ranging from the high nanomolar to the micromolar range across various cancer cell lines.[1] It is essential to determine the optimal concentration for your specific cell line and experimental endpoint.
Quantitative Data: this compound Inhibitory Profile
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets and key potential off-targets. For context, values for its parent compound, wortmannin, are also included where this compound has been shown to be highly selective.
| Target Family | Target Kinase | This compound (PX-866) IC50 | Wortmannin IC50 |
| Primary Targets (Class IA PI3K) | p110α | 0.1 nM[6][7][8] | ~3 nM[10][11] |
| p120γ | 1.0 nM[6][7][8] | ~3 nM[10][11] | |
| p110δ | 2.9 nM[6][7][8] | ~3 nM[10][11] | |
| Known Off-Targets | Class III PI3K (Vps34) | 438 nM[3] | ~5 nM[9] |
| Polo-like kinase 1 (PLK-1) | 679 nM[3] | ~24-48 nM[10][11][12] | |
| PI3K-Related Kinases (High Selectivity) | mTOR | > 30,000 nM[3] | High nM to low µM[9] |
| DNA-PK | > 10,000 nM[3] | 16 nM[10][11][13] | |
| ATM | Not Reported | 150 nM[10][11][13] |
Visualizations: Pathways and Workflows
Caption: PI3K pathway showing this compound's primary and off-target inhibition points.
Caption: Experimental workflow for identifying and validating this compound off-targets.
Troubleshooting Guides
Problem 1: My cell viability assay (e.g., MTT) shows a much higher IC50 for this compound than expected from its enzymatic activity, and the cells are not dying as predicted.
-
Question: Why is there a discrepancy between the enzymatic IC50 (nM range) and the cellular IC50 (µM range)?
-
Answer: This is a common observation. The enzymatic IC50 reflects direct inhibition of a purified protein in a cell-free system. In a live cell, factors like cell membrane permeability, drug efflux pumps, and cellular ATP concentrations can necessitate higher compound concentrations to achieve the same level of target inhibition. Furthermore, cell viability is a complex endpoint that can be influenced by redundant or compensatory signaling pathways that may overcome the initial PI3K blockade, especially in short-term assays.
-
-
Question: Could an off-target effect be responsible for the observed phenotype?
-
Answer: Yes. An off-target effect could either contribute to or mitigate cytotoxicity. For example, if this compound weakly inhibits a pro-apoptotic kinase, you might see less cell death than expected. Conversely, inhibition of a pro-survival kinase could enhance cell death.
-
-
Recommended Action:
-
Confirm Target Engagement: Use Western blotting to confirm that this compound is inhibiting the PI3K pathway in your cells at the concentrations used. Check for a dose-dependent decrease in the phosphorylation of Akt (at Ser473) and downstream targets like S6 ribosomal protein.
-
Perform Broad Kinase Screening: Use a service like KINOMEscan® to screen this compound against a large panel of kinases. This will provide an unbiased view of its selectivity and identify potential off-targets.
-
Validate Hits: If new off-targets are identified, validate them using orthogonal methods as described in the workflow diagram above.
-
Problem 2: My Western blot results for p-Akt are inconsistent or show high background after this compound treatment.
-
Question: What are common causes of inconsistent Western blot data in this context?
-
Answer: Inconsistency can arise from several technical issues:
-
Suboptimal Antibody: Ensure your primary antibodies (especially for phospho-proteins) are well-validated for specificity.
-
Loading Inconsistency: Always use a reliable loading control (e.g., β-actin, GAPDH, or total protein stain) to ensure equal protein loading across lanes.
-
Variable Lysis/Sample Prep: Ensure lysis buffer contains fresh phosphatase and protease inhibitors to preserve phosphorylation states. Inconsistent sample handling can lead to variability.
-
Cell Culture Conditions: Factors like cell density (confluence) and serum starvation conditions can significantly impact the basal activity of the PI3K pathway. Ensure these are consistent across experiments.
-
-
-
Question: I see a band in my "no kinase" control lane in my in vitro kinase assay. What does this mean?
-
Answer: This suggests either autophosphorylation of your substrate or contamination of your substrate preparation with a kinase. Run a control with only the substrate and radiolabeled ATP to check for autophosphorylation. If the substrate is not known to autophosphorylate, you may need to re-purify it.
-
References
- 1. 4.6. KINOMEscan [bio-protocol.org]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. Portico [access.portico.org]
- 4. research.monash.edu [research.monash.edu]
- 5. This compound: Pan-Phosphatidylinositol 3-Kinase (PI3K) Inhibitor, Oncolytic [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Wortmannin - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. stemcell.com [stemcell.com]
- 13. Inhibition of phosphoinositide 3-kinase related kinases by the radiosensitizing agent wortmannin - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanisms of resistance to Sonolisib (PX-866)
Welcome to the technical support center for Sonolisib (PX-866). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the mechanisms of resistance to this pan-PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of intrinsic resistance to this compound?
A1: The dominant predictor of intrinsic resistance to this compound is the presence of oncogenic mutations in the Ras family of small GTPases (e.g., KRAS, HRAS).[1][2][3][4][5] Even in tumors with activating mutations in PIK3CA or loss of PTEN, which would typically confer sensitivity, concurrent oncogenic Ras mutations can lead to resistance.[1][2][3][4][5] This is because activated Ras can bypass the effects of PI3K inhibition by utilizing multiple downstream effector pathways, such as the Raf/MEK/ERK and RalGDS pathways, to promote cell survival and proliferation.[2][3][4][6]
Q2: My this compound-sensitive cell line has developed resistance over time. What are the likely acquired resistance mechanisms?
A2: Acquired resistance to PI3K inhibitors like this compound can arise through several mechanisms:
-
Secondary Mutations in PIK3CA : Prolonged treatment can lead to the selection of cells with secondary mutations in the PIK3CA gene. These mutations can alter the drug-binding pocket, reducing the efficacy of this compound.[7][8][9]
-
Feedback Upregulation of Receptor Tyrosine Kinases (RTKs) : Inhibition of the PI3K/AKT pathway can trigger a negative feedback loop, leading to the increased expression and activation of RTKs such as HER3 (ErbB3), IGF-1R, EGFR, and FGFR.[10] This reactivation of upstream signaling can overcome the inhibitory effects of this compound.
-
Activation of Parallel Signaling Pathways : Cells can adapt by upregulating parallel survival pathways. For instance, the PDK1-SGK1 signaling axis can reactivate mTORC1, a downstream effector of PI3K, even in the presence of PI3K inhibition.[11]
Q3: Are there any biomarkers that can predict sensitivity or resistance to this compound?
A3: Yes, several biomarkers have been identified:
-
Predictors of Sensitivity : Activating mutations in PIK3CA and loss of the tumor suppressor PTEN are generally associated with sensitivity to this compound, provided there is no concurrent oncogenic Ras mutation.[1][2][3]
-
Predictors of Resistance : The presence of oncogenic Ras mutations is a strong predictor of resistance.[1][2][3][4][5] Additionally, elevated levels of the Ras-dependent downstream targets c-Myc and Cyclin B are associated with resistance to this compound.[1][2][3][4]
Troubleshooting Guides
Problem: My PIK3CA-mutant cell line is not responding to this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Undiagnosed Oncogenic Ras Mutation | 1. Sequence the Ras genes (KRAS, HRAS, NRAS) in your cell line to check for activating mutations. 2. If a Ras mutation is present, consider dual-targeting strategies, such as combining this compound with a MEK inhibitor. |
| High Basal Levels of c-Myc and Cyclin B | 1. Perform Western blotting or qPCR to assess the baseline expression levels of c-Myc and Cyclin B. 2. High levels may indicate Ras pathway activation and a higher likelihood of resistance.[1][2][3][4] |
| Drug Inactivation or Degradation | 1. Ensure proper storage and handling of this compound. 2. Verify the effective concentration and treatment duration for your specific cell line through a dose-response curve and time-course experiment. |
Problem: My cells initially respond to this compound, but then resume proliferation.
| Possible Cause | Troubleshooting Steps |
| Feedback Activation of RTKs | 1. Perform a phospho-RTK array or Western blotting for phosphorylated HER3, IGF-1R, EGFR, etc., after this compound treatment. 2. If feedback activation is detected, consider co-treatment with an appropriate RTK inhibitor. |
| Development of Acquired PIK3CA Mutations | 1. Sequence the PIK3CA gene in the resistant cell population to identify potential secondary mutations. 2. If a secondary mutation is found, consider testing next-generation allosteric PI3Kα inhibitors that may overcome this resistance mechanism.[9] |
| Activation of Bypass Pathways | 1. Use Western blotting to analyze the phosphorylation status of key nodes in parallel pathways, such as SGK1 and ERK, after this compound treatment. 2. If a bypass pathway is activated, consider combination therapy with an inhibitor targeting that pathway. |
Quantitative Data Summary
Table 1: In Vivo Antitumor Activity of this compound (PX-866) in Human Tumor Xenografts
This table summarizes the response of 13 human tumor cell line-derived xenografts to this compound treatment, categorized by their response level. The response is measured as the percentage of tumor growth in treated mice compared to vehicle-treated mice (T/C%).
| Response Category | T/C % | Genetic Profile Examples (Sensitive Lines) | Genetic Profile Examples (Resistant Lines) |
| Antitumor Response | <35% | PIK3CA mutation, PTEN null[1][3] | - |
| Low Response | 35-69% | - | - |
| No Response (Resistant) | >70% | Oncogenic Ras mutation (with or without PIK3CA mutation)[1][3] | - |
Data adapted from studies on human tumor xenografts in SCID mice.[1][3]
Experimental Protocols
Note: Detailed, step-by-step protocols for these experiments would require further specific literature searches. The following are generalized methodologies.
1. Generation of this compound-Resistant Cell Lines
-
Objective : To develop cell line models of acquired resistance to this compound.
-
Methodology :
-
Culture a this compound-sensitive cancer cell line in standard growth medium.
-
Initially, treat the cells with a low concentration of this compound (e.g., the IC20).
-
As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium over several weeks to months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significantly higher IC50 is achieved compared to the parental cell line, establish the resistant cell line for further characterization.
-
2. Western Blot Analysis of Signaling Pathway Activation
-
Objective : To assess the phosphorylation status of key proteins in the PI3K and bypass signaling pathways.
-
Methodology :
-
Seed parental and this compound-resistant cells and allow them to adhere.
-
Treat the cells with this compound at a relevant concentration (e.g., the IC50 of the parental line) for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total proteins (e.g., p-Akt (Ser473), Akt, p-ERK, ERK, p-SGK1, SGK1).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 whereas oncogenic Ras is a dominant predictor for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. Researchers Identify the Mutations That Drive Resistance to PI3K Inhibitors in Breast Cancer That Can Be Overcome by Next Generation Agents [massgeneral.org]
- 8. Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert! [eurekalert.org]
- 9. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Sonolisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Sonolisib (also known as PX-866).
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: Why are my IC50 values for this compound inconsistent or different from published data?
Inconsistent IC50 values can stem from several factors related to the compound, experimental setup, and cell line characteristics.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Stability and Handling | This compound is a derivative of wortmannin, and its stability in solution is critical. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution.[1][2] Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Solvent Effects | High concentrations of DMSO can be toxic to cells and may affect the assay results. Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a solvent control to account for any effects of the DMSO. |
| Cell Line Variability | The sensitivity of different cell lines to this compound can vary significantly. Factors such as the mutational status of the PI3K pathway (e.g., PIK3CA mutations) can influence the IC50 values.[3] It is crucial to use cell lines with a well-characterized genetic background. |
| Assay Conditions | The choice of cell viability assay can impact the IC50 value. For example, assays that measure metabolic activity (like MTT or CellTiter-Glo) may yield different results than those that measure cell number directly. Ensure that the incubation time with this compound is appropriate for the cell line's doubling time. |
| Plate Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth, leading to variability. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile PBS or media to maintain humidity. |
| Inaccurate Pipetting | Small errors in pipetting can lead to significant variations in compound concentration, especially when performing serial dilutions. Use calibrated pipettes and ensure proper mixing at each dilution step. |
Q2: I am not observing the expected decrease in phosphorylated Akt (p-Akt) levels after this compound treatment in my Western blot analysis. What could be the reason?
A lack of downstream signaling inhibition is a common issue and can be due to several experimental variables.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration or Incubation Time | The effective concentration and time required to see a significant reduction in p-Akt can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. Inhibition of p-Akt has been observed at concentrations as low as 100 nM in some cell lines.[3] |
| Rapid Signal Recovery | The inhibition of the PI3K pathway can sometimes be transient, with signaling pathways reactivating over time. Harvest cell lysates at earlier time points after this compound treatment to capture the initial inhibitory effect. |
| Issues with Sample Preparation | Phosphatases present in the cell can rapidly dephosphorylate proteins upon cell lysis. It is critical to work quickly on ice and to use a lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors.[4] |
| Western Blotting Technique | The detection of phosphorylated proteins requires specific optimization. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[4] Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[4] Ensure the primary antibody is specific for the phosphorylated form of Akt. |
| Cellular Resistance Mechanisms | Cancer cells can develop resistance to PI3K inhibitors through various mechanisms, such as the activation of alternative survival pathways.[5][6] If you suspect resistance, consider investigating other signaling pathways that might be compensating for PI3K inhibition. |
Q3: My cell viability assay results show high variability between replicate wells.
High variability in replicate wells can obscure the true effect of the compound and make data interpretation difficult.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | An inconsistent number of cells seeded per well is a major source of variability. Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization will lead to inaccurate and variable readings. Use a sufficient volume of a suitable solubilizing agent (e.g., DMSO or an SDS-based solution) and mix thoroughly. |
| Presence of Bubbles | Air bubbles in the wells can interfere with absorbance or luminescence readings. Be careful not to introduce bubbles during reagent addition. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle. |
| Contamination | Microbial contamination can affect cell health and interfere with assay reagents, leading to inconsistent results. Regularly check for contamination and maintain sterile techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an irreversible pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks).[3][7] It is a derivative of wortmannin and covalently binds to a lysine residue in the ATP-binding site of the p110 catalytic subunit of PI3K.[3] This inhibition prevents the conversion of PIP2 to PIP3, thereby blocking the activation of downstream signaling pathways, including the Akt/mTOR pathway, which are crucial for cell growth, proliferation, and survival.[1][2]
Q2: How should I store and handle this compound?
This compound should be stored as a solid at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] Stock solutions are typically prepared in DMSO and should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation, it is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[2]
Q3: What are the known off-target effects of this compound?
This compound has shown greater specificity for class I PI3K compared to its parent compound, wortmannin.[3] However, it does exhibit some activity against class III PI3K and polo-like kinase 1 (PLK-1).[3] It has virtually no activity against mTOR or DNA-PK.[3] When interpreting experimental results, it is important to consider these potential off-target effects.
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO and ethanol.[1] It is very poorly soluble in water.[1] For cell-based assays, a concentrated stock solution is typically prepared in DMSO and then diluted in cell culture medium to the final working concentration.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| p110α | 39 ± 21[3] |
| p110β | 88 ± 27[3] |
| p110δ | 124 ± 26[3] |
| p110γ | 183 ± 25[3] |
| Class III PI3K | 438[3] |
| PLK-1 | 679[3] |
| mTOR | > 30,000[3] |
| DNA-PK | > 10,000[3] |
Table 2: Summary of this compound Properties
| Property | Information |
| Synonyms | PX-866 |
| Molecular Weight | 525.59 g/mol [1] |
| Storage (Solid) | -20°C (long-term), 0-4°C (short-term)[1] |
| Storage (DMSO Stock) | -80°C (≤ 6 months), -20°C (≤ 1 month)[2] |
| Solubility | Soluble in DMSO and ethanol; poorly soluble in water[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., 100 µL of DMSO) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Protocol 2: Western Blot for p-Akt (Ser473) Inhibition
This protocol outlines the steps to detect changes in Akt phosphorylation following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the p-Akt signal.
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Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Portico [access.portico.org]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
Technical Support Center: Overcoming Sonolisib Resistance in Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Sonolisib (PX-866) in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (PX-866) is an oral, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks). It targets the p110α, p110β, and p110δ isoforms of PI3K, thereby inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent activation of the PI3K/Akt signaling pathway. This pathway is crucial for tumor cell growth, proliferation, and survival.
Q2: We are observing reduced sensitivity to this compound in our cancer cell line. What are the common mechanisms of resistance?
A2: Resistance to this compound and other PI3K inhibitors can be intrinsic or acquired. A primary mechanism of resistance is the presence of mutations in the RAS family of oncogenes (e.g., KRAS, HRAS). Constitutive activation of RAS can bypass the need for upstream PI3K signaling by activating downstream effector pathways, most notably the RAF/MEK/ERK pathway and the RalGDS/Ral pathway. Activation of these pathways can maintain cell proliferation and survival despite the inhibition of PI3K by this compound. Other reported mechanisms of resistance to PI3K inhibitors in general include the loss of the tumor suppressor PTEN, feedback activation of receptor tyrosine kinases (RTKs), and mutations in the PIK3CA gene itself that may alter drug binding.
Q3: How does a RAS mutation lead to this compound resistance?
A3: this compound targets the PI3K pathway, which is often activated by upstream signaling from growth factor receptors. However, when a RAS mutation is present, RAS proteins are locked in a constitutively active, GTP-bound state. This allows them to continually activate downstream signaling cascades, such as the RAF-MEK-ERK pathway, independent of PI3K activity. Therefore, even if this compound effectively inhibits PI3K, the cancer cell can still rely on these alternative pathways for its growth and survival signals, rendering the drug less effective.
Q4: We have a this compound-resistant cell line with a KRAS mutation. What strategies can we employ to overcome this resistance?
A4: A rational approach to overcoming this compound resistance in KRAS-mutant cancer models is to co-target the downstream pathways that are activated by RAS. Combination therapy with a MEK inhibitor (like trametinib or selumetinib) has shown synergistic effects in preclinical models. By simultaneously blocking both the PI3K and the RAF/MEK/ERK pathways, it is possible to cut off the key survival signals for the cancer cells.
Q5: Are there any biomarkers that can predict sensitivity or resistance to this compound?
A5: The mutational status of genes in the PI3K and RAS pathways are key biomarkers. Tumors with activating mutations in PIK3CA and wild-type RAS are more likely to be sensitive to this compound. Conversely, the presence of an activating RAS mutation is a strong predictor of intrinsic resistance. Loss of PTEN function can also contribute to resistance. It is recommended to perform genomic profiling of your cancer models to assess the status of these key genes.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell Line Misidentification or Contamination | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination, which can alter cellular responses to drugs. |
| Suboptimal Assay Conditions | Ensure that the cell seeding density is appropriate and that cells are in the logarithmic growth phase during the assay. Optimize the duration of drug exposure. |
| Drug Inactivity | Verify the concentration and stability of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Undiscovered Resistance Mechanism | Sequence key genes such as PIK3CA, PTEN, and RAS to check for mutations that could confer resistance. |
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly across the wells of the microplate. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification in the incubator. |
| Interference with Assay Reagents | This compound, like other small molecules, could potentially interfere with the assay chemistry. Run appropriate controls, including wells with drug but no cells, to check for background signal. |
| Incorrect Incubation Times | Optimize the incubation time for both the drug treatment and the viability reagent according to the manufacturer's protocol and the doubling time of your cell line. |
Problem 3: No significant decrease in p-Akt levels after this compound treatment in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment to observe pathway inhibition. |
| Issues with Western Blot Protocol | Ensure complete cell lysis and protein extraction. Use phosphatase inhibitors in your lysis buffer to preserve phosphorylation states. Optimize antibody concentrations and incubation times. Include positive and negative controls for p-Akt. |
| Feedback Loop Activation | Inhibition of the PI3K pathway can sometimes lead to feedback activation of upstream receptor tyrosine kinases (RTKs), which can partially restore Akt phosphorylation. Co-treat with an appropriate RTK inhibitor if this is suspected. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (nM) | Resistance Status |
| MCF-7 | Breast | PIK3CA (E545K) | ~50 | Sensitive |
| HCT116 | Colorectal | PIK3CA (H1047R), KRAS (G13D) | >1000 | Resistant |
| A549 | Lung | KRAS (G12S) | >1000 | Resistant |
| PC-3 | Prostate | PTEN null | ~200 | Sensitive |
| U87-MG | Glioblastoma | PTEN null | ~150 | Sensitive |
Note: IC50 values are approximate and can vary based on experimental conditions. These values are compiled from various preclinical studies for illustrative purposes.
Table 2: Synergistic Effects of this compound and MEK Inhibitor (Trametinib) Combination in a KRAS-mutant cell line (HCT116).
| Treatment | HCT116 Cell Viability (% of control) |
| Vehicle Control | 100% |
| This compound (500 nM) | ~85% |
| Trametinib (10 nM) | ~70% |
| This compound (500 nM) + Trametinib (10 nM) | ~30% |
Note: Data is illustrative and represents a typical outcome of a combination study. Actual values may vary.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
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Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cancer cell line.
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Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., to IC30, then IC40, and so on). Allow the cells to recover and resume proliferation at each new concentration.
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Selection of Resistant Clones: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
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Characterization of Resistant Cells: Confirm the resistant phenotype by re-evaluating the IC50 of this compound. The resistant cell line should exhibit a significantly higher IC50 value compared to the parental line.
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Molecular Analysis: Analyze the resistant cells for potential mechanisms of resistance, such as acquired mutations in RAS or alterations in downstream signaling pathways.
Protocol 2: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound (and/or a combination agent). Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for PI3K and MAPK Pathway Activation
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Cell Treatment and Lysis: Treat cells with this compound (and/or other inhibitors) for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: this compound resistance via mutant RAS activation.
Caption: Workflow for studying this compound resistance.
Cell line-specific responses to Sonolisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonolisib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PX-866) is a potent, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks).[1] It is a derivative of wortmannin.[1] this compound acts by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2] By inhibiting PI3K, this compound blocks the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the inhibition of downstream signaling and potentially inducing apoptosis in cancer cells.
Q2: In which cancer cell lines is this compound effective?
This compound has shown varied efficacy across a range of cancer cell lines. Its effectiveness is often correlated with the genetic background of the cells, particularly the status of the PIK3CA and RAS genes.[1] Generally, cell lines with activating mutations in PIK3CA and wild-type RAS are more sensitive to this compound. Conversely, the presence of RAS mutations can confer resistance, even in cells with a coexisting PIK3CA mutation.[1]
Q3: What are the common off-target effects of this compound?
While this compound is a potent PI3K inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is important to carefully titrate the concentration of this compound to minimize off-target effects while still achieving the desired inhibition of the PI3K pathway. Potential off-target effects could lead to unexpected phenotypic changes or confounding results in signaling studies. Researchers should include appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Guides
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo®)
Q: My cell viability results with this compound are inconsistent or not showing the expected dose-response curve.
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A1: this compound Stability and Solubilization: Ensure that this compound is properly dissolved and stable in your cell culture medium. This compound is typically dissolved in DMSO to make a stock solution. When diluting into aqueous media, ensure thorough mixing to avoid precipitation. It is recommended to prepare fresh dilutions from the stock for each experiment. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 can be used to improve solubility.[3]
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A2: Cell Seeding Density: The optimal cell seeding density is crucial for reproducible results. If cells are too sparse, the effect of the drug may be overestimated. If they are too dense, the cells may become confluent before the end of the experiment, masking the inhibitory effect. Optimize the seeding density for your specific cell line and experiment duration.
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A3: Treatment Duration: The effect of this compound on cell viability is time-dependent. A 72-hour incubation is a common time point for assessing IC50 values. Shorter or longer incubation times may be necessary depending on the cell line's doubling time and the specific research question.
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A4: Assay Interference: Some assay reagents can be affected by the chemical properties of the tested compound. If you suspect interference, consider using an alternative viability assay based on a different principle (e.g., measuring ATP content with CellTiter-Glo® versus metabolic activity with MTT).
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A5: Cell Line Specific Resistance: As mentioned in the FAQs, some cell lines exhibit intrinsic resistance to this compound, often due to mutations in genes like RAS.[1] Confirm the genetic background of your cell line.
Western Blotting for PI3K/Akt Pathway Analysis
Q: I am having trouble detecting a decrease in phosphorylated Akt (p-Akt) after this compound treatment.
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A1: Inadequate Inhibition: The concentration of this compound or the treatment time may be insufficient to inhibit the PI3K pathway in your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting p-Akt.
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A2: Phosphatase Activity: Phosphatases in the cell lysate can dephosphorylate proteins, leading to a loss of the p-Akt signal. It is critical to use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and to keep the samples on ice at all times.[4][5]
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A3: Antibody Quality: Ensure that the primary antibody against p-Akt (e.g., p-Akt Ser473) is specific and validated for Western blotting. Use a positive control (e.g., lysate from cells stimulated with a growth factor) to confirm that the antibody is working correctly.
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A4: Blocking Buffer: For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins (casein) that can lead to high background.[4]
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A5: Feedback Loop Activation: Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of compensatory signaling pathways, which might interfere with the expected downstream effects. Consider probing for other pathway markers to get a more complete picture of the signaling cascade.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q: I am not observing a significant increase in apoptosis after this compound treatment, even at concentrations that inhibit cell viability.
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A1: Cell Cycle Arrest vs. Apoptosis: this compound can induce cell cycle arrest in some cell lines without immediately triggering apoptosis.[1] Analyze the cell cycle distribution of your treated cells to see if there is an accumulation in a specific phase (e.g., G1).
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A2: Time Point of Analysis: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than the one you are analyzing. Perform a time-course experiment to identify the optimal window for detecting apoptosis.
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A3: Assay Sensitivity: While Annexin V/PI staining is a common method, consider complementing it with other apoptosis assays, such as a caspase activity assay (e.g., Caspase-3/7 cleavage) or TUNEL assay, to confirm your results.
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A4: Pro-survival Signaling: Some cell lines have strong pro-survival signaling pathways that can counteract the pro-apoptotic effects of PI3K inhibition. In some cases, this compound may only sensitize cells to other pro-apoptotic stimuli rather than inducing apoptosis on its own.[1]
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Average | NCI-60 Panel | 2.2 | Average across 60 different human cancer cell lines.[1] |
| Range | 16 Cancer Cell Lines | 0.73 - 27.7 | Demonstrates the cell line-specific response.[1] |
| PC-3 | Prostate Cancer | - | Demonstrated antitumor activity in xenograft models.[1] |
| BxPC-3 | Pancreatic Cancer | - | Demonstrated antitumor activity in xenograft models.[1] |
| HT-29 | Colon Cancer | - | Demonstrated antitumor activity in xenograft models.[1] |
| SK-OV-3 | Ovarian Cancer | - | Demonstrated antitumor activity in xenograft models.[1] |
| MDA-MB-361 | Breast Cancer | - | Demonstrated antitumor activity in xenograft models.[1] |
| A549 | Lung Cancer | - | Showed a low response in xenograft models (RAS mutant).[1] |
| HCT 116 | Colon Cancer | - | Transfection with active HRAS mediated resistance.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
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Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-Akt (Ser473)
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Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95-100°C.
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SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.
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Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Treatment: Treat cells with this compound at the desired concentrations for the determined optimal time.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin.
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Washing: Wash the cells with ice-cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
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Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Visualizations
References
Sonolisib Technical Support Center: Troubleshooting Precipitation in Media
Welcome to the Sonolisib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PX-866) is an oral, irreversible, and pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K).[1][2] It is an improved analogue of Wortmannin, a fungal metabolite.[1] this compound works by inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequently blocking the activation of the PI3K/Akt signaling pathway.[1][2] This inhibition can lead to the suppression of tumor cell growth and survival in cancer cell populations where this pathway is overactive.[1][2]
Q2: What is the solubility of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol, but it is very poorly soluble in water.[2] This hydrophobicity can lead to challenges when preparing working solutions in aqueous cell culture media.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its hydrophobic nature. The following guide provides a systematic approach to troubleshooting and preventing this problem.
Issue: I observed a precipitate after adding my this compound DMSO stock solution to the cell culture medium.
Potential Causes and Solutions:
-
Cause 1: High Final Concentration of this compound.
-
Solution: Re-evaluate the required working concentration. It's possible that the intended concentration exceeds this compound's solubility limit in the aqueous media. If a lower concentration is permissible for your experiment, try reducing it.
-
-
Cause 2: Improper Dilution Technique. Rapidly diluting a highly concentrated DMSO stock into an aqueous solution can cause the compound to "crash out" of solution.
-
Solution 1: Stepwise Dilution. Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to achieve a lower concentration before the final dilution into the cell culture medium.
-
Solution 2: Gradual Addition and Mixing. Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. This gradual introduction can help maintain solubility.
-
-
Cause 3: Low Temperature of the Cell Culture Medium. The solubility of many compounds, including this compound, is lower at colder temperatures.
-
Solution: Always use pre-warmed cell culture medium (37°C) when preparing your final working solution.[3]
-
-
Cause 4: High Final DMSO Concentration. While DMSO is an excellent solvent for this compound, high concentrations in the final culture medium can be toxic to cells. However, a certain minimal concentration of DMSO is necessary to maintain solubility.
-
Solution: Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).[4][5] However, if you are observing precipitation, you might need to slightly increase the final DMSO concentration, while staying within the tolerated toxic limits for your cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
Cause 5: Interactions with Media Components. Certain components in the cell culture medium, such as salts or amino acids, can influence the solubility of small molecules.[6][7] The presence of serum can sometimes aid in the solubilization of hydrophobic compounds.[3][8]
-
Solution 1: Serum-Containing Media. If your experimental design allows, try preparing the this compound working solution in a medium containing fetal bovine serum (FBS). The proteins in the serum can help to stabilize the compound and prevent precipitation.
-
Solution 2: Pre-dilution in a Small Volume of Media. Try pre-diluting the this compound stock in a smaller volume of the complete cell culture medium. This mixture can then be gently heated and sonicated to aid dissolution before being added to the rest of the culture.[3]
-
-
Cause 6: Purity and Quality of DMSO. The presence of water in the DMSO stock can reduce its solvating power for hydrophobic compounds.
-
Solution: Use a high-purity, anhydrous grade of DMSO for preparing your stock solutions. Keep the DMSO stock tightly sealed to prevent water absorption.
-
Data Presentation
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO (at 200 mg/mL) and Ethanol (at 200 mg/mL). Very poorly soluble in water. | [2] |
| Storage (Powder) | -20°C for up to 3 years. | [9] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 525.59 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.26 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform any necessary intermediate dilutions in DMSO. For example, to achieve a final concentration of 10 µM in your culture, you might first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add the appropriate volume of the this compound stock (or intermediate stock) to the pre-warmed cell culture medium. For a 1:1000 final dilution, add 1 µL of the 10 mM stock to 1 mL of medium to get a final concentration of 10 µM.
-
Immediately after adding the this compound stock, gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause precipitation.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your experiment immediately.
-
Mandatory Visualizations
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Logic for selecting an appropriate solvent for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. reddit.com [reddit.com]
- 4. captivatebio.com [captivatebio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Effect of composition of simulated intestinal media on the solubility of poorly soluble compounds investigated by design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.selleckchem.com [file.selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of Sonolisib and Wortmannin in PI3K Inhibition
A definitive guide for researchers, scientists, and drug development professionals on the comparative efficacy, selectivity, and experimental application of two critical PI3K inhibitors.
In the landscape of cancer research and cell signaling, the Phosphoinositide 3-kinase (PI3K) pathway is a pivotal target for therapeutic intervention. Among the arsenal of inhibitors developed to modulate this pathway, Sonolisib (PX-866) and its parent compound, Wortmannin, are two of the most significant. This guide provides an objective, data-driven comparison of these two agents, detailing their inhibitory profiles, mechanisms of action, and the experimental protocols essential for their evaluation.
Executive Summary
Wortmannin, a natural fungal metabolite, was one of the first identified potent, irreversible PI3K inhibitors.[1] However, its clinical development has been hampered by poor solubility, limited bioavailability, and significant off-target effects.[2] this compound, a semi-synthetic derivative of Wortmannin, was engineered to overcome these limitations, offering improved stability and a more favorable toxicity profile while retaining potent pan-isoform PI3K inhibition.[2][3] Both compounds act as irreversible, covalent inhibitors, binding to a conserved lysine residue in the ATP-binding pocket of the PI3K catalytic subunit.[2] This guide will delve into the nuanced differences in their inhibitory activities and provide the necessary technical details for their application in a research setting.
Comparative Inhibitory Profile
The in vitro potency of this compound and Wortmannin against Class I PI3K isoforms and other related kinases is summarized below. The data clearly illustrates the pan-isoform inhibitory nature of both compounds.
| Target | This compound (PX-866) IC50 (nM) | Wortmannin IC50 (nM) |
| PI3K Isoforms | ||
| p110α | 0.1[4] | 1.9 - 5[5][6] |
| p110β | - | ~5[5] |
| p110γ | 1.0[4][7] | ~5[5] |
| p110δ | 2.9[4][7] | ~5[5] |
| Off-Target Kinases | ||
| mTOR | >30,000[2] | High concentrations[5] |
| DNA-PK | >10,000[2] | 16[8] |
| PLK1 | - | 5.8 - 24[5][9] |
| MLCK | - | 170 - 1900[6][10] |
| ATM | - | 150[11][8] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in in vitro assays.
Mechanism of Action: Covalent Inhibition of PI3K
Both this compound and Wortmannin are classified as irreversible covalent inhibitors of PI3K. Their mechanism involves the formation of a stable covalent bond with a key lysine residue within the ATP-binding site of the p110 catalytic subunit of PI3K. This covalent modification permanently inactivates the enzyme, thereby blocking the downstream signaling cascade.
Caption: PI3K signaling pathway and points of inhibition.
Experimental Protocols
To aid researchers in the evaluation of this compound, Wortmannin, or other PI3K inhibitors, detailed methodologies for key experiments are provided below.
In Vitro PI3K Kinase Assay
This assay quantifies the enzymatic activity of purified PI3K and the inhibitory potential of test compounds. Luminescent-based ADP detection is a common and robust method.[12]
Materials:
-
Purified PI3K enzyme (e.g., p110α/p85α)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
-
PIP2 substrate
-
ATP
-
This compound or Wortmannin (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and Wortmannin in DMSO.
-
In a multi-well plate, add the kinase buffer, diluted inhibitor, and purified PI3K enzyme.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminometer according to the ADP-Glo™ kit instructions.[12]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-Akt (Ser473)
This immunoassay is used to assess the downstream effects of PI3K inhibition in a cellular context by measuring the phosphorylation status of Akt, a key downstream effector.[13]
Materials:
-
Cancer cell line of interest (e.g., MCF7, PC3)
-
Cell culture medium and supplements
-
This compound or Wortmannin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Wortmannin for a specified duration.
-
Lyse the cells on ice using lysis buffer supplemented with inhibitors.[13]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[13]
-
Strip the membrane and re-probe with an anti-total Akt antibody to confirm equal protein loading.
Cell Viability Assay
This assay determines the effect of the inhibitors on cell proliferation and survival.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound or Wortmannin
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound or Wortmannin.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours.[14]
-
Measure the absorbance at 450 nm using a microplate reader.[14]
-
Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value for cell growth inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Portico [access.portico.org]
- 3. This compound | C29H35NO8 | CID 9849735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. apexbt.com [apexbt.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. selleckchem.com [selleckchem.com]
- 12. PI3K kinase assay [bio-protocol.org]
- 13. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 14. Breaking epigenetic shackles: targeting ARID1A methylation and the PI3K/AKT/mTOR-PD-L1 axis to overcome immune escape in gastric cancer [PeerJ] [peerj.com]
A Head-to-Head Showdown: Sonolisib vs. LY294002 in PI3K/Akt/mTOR Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent phosphatidylinositol 3-kinase (PI3K) inhibitors: Sonolisib (GDC-0084/PX-866) and LY294002. This analysis is supported by a compilation of preclinical data and detailed experimental methodologies to aid in the informed selection of research tools for studying the PI3K/Akt/mTOR signaling pathway.
This compound, a potent and irreversible pan-PI3K inhibitor, and LY294002, a first-generation, reversible PI3K inhibitor, both target the critical PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[1] However, their distinct molecular properties, potency, and specificity lead to significant differences in their biological activity and potential as therapeutic agents.
Mechanism of Action and Target Specificity
This compound is a derivative of wortmannin and acts as an irreversible and potent pan-isoform inhibitor of class IA PI3K.[2] In contrast, LY294002 is a synthetic molecule that was one of the first-generation PI3K inhibitors.[3] A critical distinction lies in their mode of inhibition; this compound's irreversible binding offers the potential for sustained pathway inhibition, whereas LY294002's reversible nature may require continuous exposure to maintain its effect.
Furthermore, this compound demonstrates high potency with IC50 values in the nanomolar range for PI3K isoforms.[4] LY294002, while effective, exhibits significantly lower potency, with IC50 values in the micromolar range.[5] A key consideration for researchers is the broader target profile of LY294002, which has been shown to inhibit other kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2), making it a less specific tool for interrogating the PI3K pathway exclusively.[5]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and LY294002, highlighting their differential potency against various PI3K isoforms and in cellular assays.
| Inhibitor | PI3Kα IC50 | PI3Kβ IC50 | PI3Kδ IC50 | PI3Kγ IC50 | mTOR IC50 | DNA-PK IC50 | Mode of Inhibition |
| This compound (PX-866) | 39 ± 21 nM[2] | 88 ± 27 nM[2] | 124 ± 26 nM[2] | 183 ± 25 nM[2] | >30,000 nM[2] | >10,000 nM[2] | Irreversible[4] |
| LY294002 | 0.5 µM[6] | 0.97 µM[6] | 0.57 µM[6] | - | 2.5 µM[5] | 1.4 µM[6] | Reversible |
Table 1: Comparative Inhibitory Potency (IC50) Against PI3K Isoforms and Other Kinases.
| Inhibitor | Cell Line | Assay | Endpoint | IC50 / Effect |
| This compound (PX-866) | A549, HT-29, MCF7 | p-Akt (Ser473) Inhibition | IC50 | 16.8 - 133 nM[2] |
| U-87 MG, U-251 MG, LN-229 | p-Akt (Ser473) Inhibition | - | Inhibition at 400 nM[2] | |
| LY294002 | OVCAR-3 | Cell Proliferation | - | 27-75% reduction at 1-10 µM[7] |
| LoVo, Colo205 | Growth Inhibition & Apoptosis | - | Effective[8] |
Table 2: Comparative Efficacy in Cellular Assays.
In Vivo Antitumor Activity
Both this compound and LY294002 have demonstrated antitumor activity in preclinical xenograft models. This compound has been shown to inhibit tumor growth and prolong survival in models of glioblastoma and non-small cell lung cancer.[2][9] For instance, in A549 tumor xenografts, a 5-day treatment with this compound (6 mg/kg/day i.p.) resulted in a tumor/control (T/C) ratio of 74%.[2] LY294002 has also shown efficacy in vivo, with studies demonstrating tumor growth inhibition in ovarian and colon cancer xenograft models.[7][8] In an OVCAR-3 ovarian cancer model, treatment with LY294002 (100 mg/kg) for 3 weeks led to an approximately 65% reduction in mean tumor burden compared to controls.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition for this compound and LY294002.
Caption: A typical experimental workflow for evaluating the efficacy of PI3K inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and LY294002.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of this compound or LY294002 (typically from nanomolar to micromolar ranges) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition:
-
For MTT assay: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, solubilize the formazan crystals with DMSO or a solubilization buffer.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for PI3K Pathway Activation
-
Cell Lysis: After treatment with inhibitors, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt Ser473, p-S6) and total proteins overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer this compound or LY294002 via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[7][12]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry). Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Conclusion
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Portico [access.portico.org]
- 3. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breaking epigenetic shackles: targeting ARID1A methylation and the PI3K/AKT/mTOR-PD-L1 axis to overcome immune escape in gastric cancer [PeerJ] [peerj.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Sonolisib and Other Pan-PI3K Inhibitors in Oncological Research
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in various cancers has established it as a key therapeutic target.[1][2][4] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, δ), represent a broad-spectrum approach to disrupting this oncogenic signaling.[2][5][6]
This guide provides a comparative analysis of Sonolisib (PX-866), a potent, irreversible pan-PI3K inhibitor, against other widely researched pan-PI3K inhibitors: Copanlisib, Buparlisib, and Pictilisib. The comparison focuses on biochemical potency, cellular activity, and mechanisms of action, supported by experimental data to inform researchers and drug development professionals.
Mechanism of Action and Isoform Selectivity
Pan-PI3K inhibitors are designed to block the kinase activity of class I PI3K isoforms, thereby preventing the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][7][8][9] This action inhibits the downstream activation of key signaling proteins like Akt and mTOR, ultimately leading to reduced tumor cell growth and survival.[1][10][11]
-
This compound (PX-866) is a semi-synthetic, wortmannin-derived molecule that acts as an irreversible and potent pan-isoform inhibitor of class IA PI3K.[1][12][13][14][15] It exhibits strong inhibitory activity against the p110α, p110γ, and p110δ isoforms.[7][12][16]
-
Copanlisib (BAY 80-6946) is an ATP-competitive, pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, which are often overexpressed in malignant B-cells.[6][10][17][18][19][20][21]
-
Buparlisib (BKM120) is an orally administered, ATP-competitive pan-class I PI3K inhibitor that targets all four isoforms.[4][11][22][23] Notably, some studies suggest its anti-proliferative effects may also stem from an off-target interference with microtubule polymerization.[24]
-
Pictilisib (GDC-0941) is a potent, ATP-competitive inhibitor of class I PI3K, with strong activity against the p110α and p110δ isoforms and more modest selectivity against p110β and p110γ.[8][9][25][26]
Quantitative Data Comparison
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other leading pan-PI3K inhibitors.
Table 1: Biochemical Potency (IC50) Against Class I PI3K Isoforms
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the inhibitor required to reduce the activity of a specific PI3K isoform by 50% in cell-free assays. Lower values denote higher potency.
| Inhibitor | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | Reference(s) |
| This compound (PX-866) | 0.1 | - | 1.0 | 2.9 | [7][12] |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | [18][21][27][28][29] |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | [30][31][32] |
| Pictilisib (GDC-0941) | 3 | ~33 (11-fold less) | ~75 (25-fold less) | 3 | [25][26] |
Table 2: Cellular Activity - Inhibition of Akt Phosphorylation and Cell Proliferation
This table shows the IC50 values for the inhibition of Akt phosphorylation and the proliferation of various cancer cell lines, demonstrating the inhibitors' effects in a cellular context.
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference(s) |
| This compound (PX-866) | Glioma Panel (U-87 MG, etc.) | G1 Arrest, Autophagy | Not specified | [1] |
| MDA-MB-231 (Breast) | Motility Inhibition | Low nanomolar | [1] | |
| Copanlisib | PIK3CA-mutant cell lines | Proliferation | 19 (mean) | [29] |
| HER2-positive cell lines | Proliferation | 17 (mean) | [29] | |
| ELT3 | p-Akt Inhibition | < 5 | [29] | |
| Buparlisib (BKM120) | PCNSL patient-derived | Cell Growth | < 500 | [33] |
| Pictilisib (GDC-0941) | U87MG (Glioblastoma) | p-Akt Inhibition | 46 | [25] |
| PC3 (Prostate) | p-Akt Inhibition | 37 | [25] | |
| MDA-MB-361 (Breast) | p-Akt Inhibition | 28 | [25] | |
| A2780 (Ovarian) | Proliferation | 140 | [25] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are generalized protocols for key assays used to characterize PI3K inhibitors.
In Vitro PI3K Kinase Assay (Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of purified PI3K isoforms and the potency of inhibitors.
-
Objective: To determine the IC50 value of a compound against specific PI3K isoforms.
-
Principle: The assay measures the incorporation of radiolabeled phosphate ([γ-33P]-ATP) into the lipid substrate PIP2 by the PI3K enzyme. The resulting 33P-labeled PIP3 product is captured by beads that emit light when in proximity to the radioisotope.
-
Methodology:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, γ, δ) are prepared.[25]
-
The inhibitor (e.g., Pictilisib) is serially diluted in DMSO and added to a reaction buffer containing MgCl2, DTT, and ATP.[25]
-
The reaction is initiated by adding the PI3K enzyme, the lipid substrate (PIP2), [γ-33P]-ATP, and yttrium silicate polylysine SPA beads.[25]
-
The mixture is incubated at room temperature for approximately one hour to allow the kinase reaction to proceed.[25]
-
The reaction is terminated, and the plate is centrifuged.[25]
-
The amount of product is quantified by measuring the light emitted from the beads using a microplate scintillation counter.[25]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[25]
-
Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with an inhibitor.
-
Objective: To determine the effect of the inhibitor on cancer cell growth and calculate the GI50 (concentration for 50% growth inhibition).
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the PI3K inhibitor or a vehicle control (DMSO) for a set period (e.g., 48 or 72 hours).[25]
-
After incubation, the CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
The plate is incubated for a short period to stabilize the signal.
-
Luminescence is read using a plate reader.
-
The data is normalized to the vehicle-treated control cells to determine the percentage of viability, and IC50/GI50 values are calculated.[25]
-
Western Blot for Phospho-Akt (Ser473) Inhibition
This technique is used to measure the levels of specific proteins to confirm that the inhibitor is blocking the intended signaling pathway within the cell.
-
Objective: To verify that the PI3K inhibitor reduces the phosphorylation of Akt, a key downstream effector of PI3K.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein (total Akt) and its phosphorylated form (p-Akt Ser473).
-
Methodology:
-
Cells are treated with various concentrations of the PI3K inhibitor for a specified time (e.g., 2 hours).[29]
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is quantified to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phospho-Akt (Ser473).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured on film or with a digital imager.
-
The membrane is often stripped and re-probed with an antibody for total Akt and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the specific reduction in phosphorylation.
-
References
- 1. Portico [access.portico.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
- 8. pictilisib - My Cancer Genome [mycancergenome.org]
- 9. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound: Pan-Phosphatidylinositol 3-Kinase (PI3K) Inhibitor, Oncolytic [hero.epa.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C29H35NO8 | CID 9849735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Copanlisib - Wikipedia [en.wikipedia.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 20. reference.medscape.com [reference.medscape.com]
- 21. Copanlisib dihydrochloride | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 22. What is Buparlisib used for? [synapse.patsnap.com]
- 23. Buparlisib - Wikipedia [en.wikipedia.org]
- 24. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. selleckchem.com [selleckchem.com]
- 28. Copanlisib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. medchemexpress.com [medchemexpress.com]
- 30. medchemexpress.com [medchemexpress.com]
- 31. selleckchem.com [selleckchem.com]
- 32. file.medchemexpress.com [file.medchemexpress.com]
- 33. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Dual Targeting of the PI3K/mTOR Pathway: A Comparative Guide to Sonolisib in Combination with mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. This guide provides a comparative overview of Sonolisib (PX-866), a potent PI3K inhibitor, in combination with mTOR inhibitors, and evaluates this strategy against alternative approaches targeting the same pathway.
The Rationale for Dual Inhibition
The PI3K/AKT/mTOR pathway is a complex network with multiple feedback loops. Inhibition of a single node in the pathway can sometimes lead to the activation of compensatory signaling, limiting the therapeutic efficacy of monotherapy. For instance, inhibition of mTORC1 can lead to a feedback activation of AKT. Dual inhibition of both PI3K and mTOR is a rational strategy to overcome this resistance mechanism and achieve a more comprehensive and durable blockade of the pathway. This compound, an irreversible pan-PI3K inhibitor, targets the p110α, p110β, and p110δ isoforms of PI3K, making it a strong candidate for combination therapies.
Preclinical and Clinical Landscape: this compound in Combination Therapy
While direct head-to-head comparative studies of this compound in combination with an mTOR inhibitor versus other combination therapies are limited in the publicly available literature, preclinical and clinical data for this compound and other PI3K/mTOR pathway inhibitors provide valuable insights.
Alternative and Comparative Combination Strategies
Given the limited direct comparative data for this compound, this section presents preclinical and clinical findings for other PI3K/mTOR pathway inhibitor combinations, providing a benchmark for evaluating the potential of a this compound-mTOR inhibitor pairing.
Dual PI3K/mTOR Inhibitors
Dual PI3K/mTOR inhibitors, such as apitolisib (GDC-0980) and gedatolisib, offer an alternative approach by targeting both kinases with a single molecule.
-
Apitolisib (GDC-0980): This oral inhibitor has shown broad anti-tumor activity in various cancer cell lines and in vivo models[3][4]. In glioblastoma cell lines, apitolisib induced apoptosis and inhibited cell growth[3].
-
Gedatolisib: This potent inhibitor of all class I PI3K isoforms and mTORC1/2 has demonstrated superior anti-proliferative and cytotoxic effects compared to single-node inhibitors in prostate cancer cell lines, irrespective of their PTEN/PIK3CA status[5]. In preclinical models of Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL), gedatolisib in combination with JAK or ABL inhibitors showed potent efficacy[6]. A preclinical study in glioblastoma showed a synergistic effect when combining gedatolisib with the EGFR inhibitor osimertinib[7].
Combination of Separate PI3K and mTOR Inhibitors
Studies combining separate PI3K and mTOR inhibitors have demonstrated synergistic anti-tumor effects.
-
BEZ235 (a dual PI3K/mTOR inhibitor) and Temsirolimus (an mTORC1 inhibitor): This combination resulted in synergistic cell death in endometrial cancer cell lines by blocking AKT activation and inhibiting the phosphorylation of both 4E-BP1 and S6[8].
-
LY294002 (a PI3K inhibitor) and Rapamycin (an mTOR inhibitor): This combination was more effective in inhibiting the proliferation of acute myeloid leukemia (AML) cells than either agent alone[9].
Combination with Other Targeted Therapies
Combining PI3K/mTOR inhibitors with inhibitors of other signaling pathways is another promising strategy.
-
Everolimus (mTOR inhibitor) and Sorafenib (multi-kinase inhibitor): This combination has been investigated in preclinical models of malignant pleural mesothelioma and in clinical trials for various solid tumors[10][11][12]. Preclinical data showed synergistic effects on inhibiting cell proliferation and inducing apoptosis[10]. Phase I clinical trials have established the feasibility and determined the maximum tolerated dose of this combination[11][12].
Data Presentation
Table 1: Preclinical Data on PI3K/mTOR Pathway Inhibitor Combinations in Cancer Cell Lines
| Combination | Cancer Type | Key Findings |
| Gedatolisib | Prostate Cancer | Induced anti-proliferative and cytotoxic effects with greater potency and efficacy relative to single-node PAM inhibitors (alpelisib, capivasertib, everolimus), independent of PTEN/PIK3CA status[5]. |
| Gedatolisib + Osimertinib | Glioblastoma | Synergistic cytotoxic response, reduction in cell migration, and induction of apoptosis compared to monotherapy[7]. |
| BEZ235 + Temsirolimus | Endometrial Cancer | Synergistic cell death through blockade of Akt activation and inhibition of 4E-BP1 and S6 phosphorylation[8]. |
| LY294002 + Rapamycin | Acute Myeloid Leukemia (AML) | More effective in inhibiting proliferation of AML cell lines compared to either agent alone[9]. |
| Everolimus + Sorafenib | Malignant Pleural Mesothelioma | Synergistic effects on the inhibition of cell proliferation and induction of apoptosis[10]. |
| Sirolimus + Tacrolimus | Hepatocellular Carcinoma | Combination inhibited cell growth to a similar degree as sirolimus alone. Combination led to an increase in apoptotic cells and a G1-phase arrest[13]. |
| AKT inhibitors + mTOR inhibitors | Bladder Cancer | Synergistic effects of combining AZD5363 (AKT inhibitor) with AZD2014 or BEZ235 (mTOR inhibitors) on inhibiting cell proliferation[14]. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound, an mTOR inhibitor, or their combination at various concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot Analysis for PI3K/AKT/mTOR Pathway Modulation
This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathway, including their phosphorylation status, to confirm the mechanism of action of the inhibitors.
-
Cell Lysis: Treat cells with the inhibitors as described for the viability assay. After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, p-S6, total S6, p-4E-BP1, total 4E-BP1).
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a drug combination in a preclinical animal model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers.
-
Treatment Initiation: Once the tumors reach a specified size, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, mTOR inhibitor alone, this compound + mTOR inhibitor combination).
-
Drug Administration: Administer the drugs according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Volume Measurement: Continue to measure tumor volumes throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound and mTOR inhibitors.
Caption: A general experimental workflow for evaluating this compound and mTOR inhibitor combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessments of prostate cancer cell functions highlight differences between a pan-PI3K/mTOR inhibitor, gedatolisib, and single-node inhibitors of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy for solid tumors and small-cell cancers studied in new clinical trial | Center for Cancer Research [ccr.cancer.gov]
- 7. Repurposing Osimertinib and Gedatolisib for Glioblastoma Treatment: Evidence of Synergistic Effects in an In Vitro Phenotypic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of PI3K and mTOR exerts synergistic antiproliferative effect, but diminishes differentiative properties of rapamycin in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The combination of sorafenib and everolimus shows antitumor activity in preclinical models of malignant pleural mesothelioma | springermedizin.de [springermedizin.de]
- 11. Sorafenib and everolimus in patients with advanced solid tumors and KRAS‐mutated NSCLC: A phase I trial with early pharmacodynamic FDG‐PET assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The combination of sorafenib and everolimus in patients with solid tumors: Results of a phase I study. - ASCO [asco.org]
- 13. Sirolimus inhibits growth of human hepatoma cells alone or combined with tacrolimus, while tacrolimus promotes cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Synergistic Potential of Sonolisib with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sonolisib (PX-866), an irreversible pan-isoform inhibitor of class IA phosphoinositide 3-kinase (PI3K), has been a subject of investigation in oncology for its potential to enhance the efficacy of traditional chemotherapy. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1] By targeting this pathway, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of chemotherapy, potentially leading to synergistic antitumor activity. This guide provides an objective comparison of this compound in combination with chemotherapy, supported by available clinical data and an understanding of its preclinical mechanism of action.
Clinical Efficacy of this compound in Combination with Docetaxel
A multicenter Phase I clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with the chemotherapeutic agent docetaxel in patients with advanced solid tumors. The study enrolled 43 patients with incurable solid malignancies.
Table 1: Clinical Outcomes of this compound and Docetaxel Combination Therapy
| Parameter | Value | Reference |
| Partial Response (PR) | 6% (2 out of 35 evaluable patients) | [2] |
| Stable Disease (SD) | 63% (22 out of 35 evaluable patients) | [2] |
| Disease Progression (PD) | 31% (11 out of 35 evaluable patients) | [2] |
| Median Progression-Free Survival (PFS) | 73.5 days | [2] |
Note: Data is from a Phase I dose-escalation study and should be interpreted as preliminary.
The combination of this compound and docetaxel was found to be well-tolerated, with the recommended Phase II dose of this compound being 8 mg daily, the same as its single-agent maximum tolerated dose.[2] The observed clinical activity, with a majority of patients achieving disease control (PR + SD), suggests a potential benefit for this combination therapy that warrants further investigation in randomized controlled trials.[2]
Preclinical Rationale and Mechanism of Action
The synergistic potential of combining PI3K inhibitors with chemotherapy is rooted in the fundamental roles of the PI3K pathway in cancer cell survival and resistance to therapy.
Signaling Pathway of this compound
This compound exerts its effect by irreversibly binding to the ATP-binding site of the p110 catalytic subunit of PI3K, thereby inhibiting its kinase activity.[3] This action blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.[2] Inhibition of Akt, in turn, affects a multitude of cellular processes that contribute to a cancer cell's ability to withstand chemotherapy-induced damage.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Preclinical studies have shown that this compound (PX-866) potently inhibits the PI3K/Akt signaling pathway in glioblastoma cells.[2] While it did not induce apoptosis on its own, it was observed to inhibit the invasive and angiogenic capabilities of these cancer cells.[2] In in vivo xenograft models, single-agent this compound has demonstrated antitumor activity in various cancer types, including ovarian, colon, and non-small cell lung cancer.[3][4]
Experimental Protocols
While specific, detailed protocols from the this compound preclinical synergy studies are not publicly available, this section outlines standard methodologies for key experiments used to evaluate drug synergy.
In Vitro Synergy Assessment: Checkerboard Assay
The checkerboard assay is a common method to assess the synergistic, additive, or antagonistic effects of two drugs.
Caption: Workflow for in vitro synergy testing using a checkerboard assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Addition: A range of concentrations of this compound and the chemotherapeutic agent are added to the wells in a checkerboard matrix format. This includes each drug alone and in combination.
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow for the drugs to exert their effects.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The results are analyzed using software that calculates the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Efficacy Assessment: Xenograft Tumor Model
Xenograft models are crucial for evaluating the in vivo efficacy of drug combinations.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine if the combination therapy results in a significantly greater TGI than either monotherapy.
Conclusion and Future Directions
The available clinical data for the combination of this compound and docetaxel, while preliminary, suggests that targeting the PI3K pathway is a viable strategy to enhance the efficacy of chemotherapy in solid tumors. The favorable safety profile of the combination is also encouraging. However, the lack of robust, publicly available preclinical data specifically demonstrating the synergistic effects of this compound with various chemotherapeutic agents is a notable gap. Future research should focus on comprehensive preclinical studies to quantify the synergistic potential of this compound with a broader range of chemotherapies across different cancer types. Such studies would provide a stronger rationale for and better inform the design of future, larger-scale clinical trials to definitively establish the clinical benefit of this combination approach.
References
- 1. Inhibition of phosphatidylinositol 3-kinase by PX-866 suppresses temozolomide-induced autophagy and promotes apoptosis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Portico [access.portico.org]
A Head-to-Head Comparison of Sonolisib and Newer PI3K Inhibitors for Researchers and Drug Development Professionals
A detailed analysis of the evolving landscape of phosphoinositide 3-kinase (PI3K) inhibitors, comparing the pan-inhibitor Sonolisib (PX-866) against newer, more selective agents. This guide provides a comprehensive overview of their mechanisms, preclinical and clinical data, and the experimental protocols used for their evaluation.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[4][5] this compound (PX-866), a pan-PI3K inhibitor, was one of the earlier agents developed to target this pathway.[6][7] However, the field has since evolved with the advent of newer, more selective inhibitors that target specific PI3K isoforms. This guide provides a head-to-head comparison of this compound with these next-generation inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
The PI3K Signaling Pathway
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular processes that are hallmarks of cancer.[1][4]
Caption: The PI3K/AKT signaling pathway and points of inhibition.
Comparative Analysis of PI3K Inhibitors
A key differentiator among PI3K inhibitors is their selectivity for the various isoforms of the PI3K catalytic subunit p110 (α, β, δ, and γ). This compound is a pan-inhibitor, targeting multiple isoforms, whereas newer inhibitors are designed to be more selective, primarily targeting the p110α isoform, which is frequently mutated in cancer.[8][9]
Biochemical Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and a selection of newer PI3K inhibitors against the different Class I PI3K isoforms. Lower values indicate higher potency.
| Inhibitor | Type | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | Reference(s) |
| This compound (PX-866) | Pan-PI3K | 0.1 | >300 | 2.9 | 1.0 | [6][10] |
| Alpelisib (BYL719) | PI3Kα-selective | 5 | 1200 | 250 | 290 | [11][12] |
| Inavolisib (GDC-0077) | PI3Kα-selective | 0.038 | >300-fold selectivity | >300-fold selectivity | >300-fold selectivity | [13][14] |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5 | 3.7 | 0.7 | 6.4 | [3][7][9][15][16] |
| Duvelisib (IPI-145) | PI3Kδ/γ | 1602 | 85 | 2.5 | 27.4 | [1][2][17] |
| Idelalisib (CAL-101) | PI3Kδ-selective | 820-8600 | 565-4000 | 2.5-19 | 89-2100 | [5][8][18][19][20] |
| Umbralisib (TGR-1202) | PI3Kδ-selective | >1000-fold selectivity | >30-50-fold selectivity | 22.2 | >15-50-fold selectivity | [4][21] |
Note: IC50 values can vary depending on the specific assay conditions.
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with many of the newer isoform-selective inhibitors are limited. However, by examining data from their respective clinical developments, a comparative picture of their efficacy and safety can be drawn.
This compound (Pan-PI3K Inhibition): Preclinical studies demonstrated that this compound has anti-tumor activity in various cancer models.[22] However, its clinical development has been met with challenges. In several Phase II trials, the addition of this compound to standard therapies did not significantly improve progression-free survival or overall survival in cancers such as metastatic colorectal carcinoma and head and neck squamous cell cancer.[23] The broad inhibition of multiple PI3K isoforms is thought to contribute to a challenging toxicity profile, limiting the achievable therapeutic window.[8]
Newer Isoform-Selective Inhibitors (e.g., Alpelisib, Inavolisib): The development of isoform-selective inhibitors, particularly those targeting PI3Kα, has shown more promise in specific patient populations.
-
Alpelisib , a PI3Kα-selective inhibitor, in combination with fulvestrant, has been approved for the treatment of patients with HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[12] The SOLAR-1 trial demonstrated a significant improvement in progression-free survival in this patient population.[12]
-
Inavolisib , another potent and selective PI3Kα inhibitor, has also shown significant efficacy in clinical trials for PIK3CA-mutated breast cancer, demonstrating the potential for improved outcomes with targeted therapy.[24]
The improved therapeutic index of isoform-selective inhibitors is attributed to their reduced off-target effects compared to pan-PI3K inhibitors, allowing for better tolerability and the ability to be combined more effectively with other anti-cancer agents.[8]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize and compare PI3K inhibitors.
In Vitro PI3K Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Caption: Workflow for an in vitro PI3K enzyme inhibition assay.
Methodology:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., this compound, Alpelisib) to a range of concentrations.
-
Enzyme Reaction: In a microplate, combine the diluted inhibitor with a purified recombinant PI3K enzyme isoform (α, β, δ, or γ).
-
Pre-incubation: Allow the inhibitor and enzyme to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and adenosine triphosphate (ATP).
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature to allow for the enzymatic conversion of PIP2 to PIP3.
-
Detection: Stop the reaction and quantify the amount of PIP3 produced or ATP consumed. Common detection methods include ADP-Glo™ kinase assay (measures ADP production) or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays.
-
Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based PI3K Pathway Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of downstream targets like Akt.
Methodology:
-
Cell Culture: Culture cancer cells with a known PI3K pathway activation status (e.g., PIK3CA mutation or PTEN loss).
-
Treatment: Treat the cells with varying concentrations of the PI3K inhibitor for a specified duration.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of p-Akt to total Akt, indicating the level of pathway inhibition.
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of PI3K inhibitors in a living organism.
Caption: Workflow for an in vivo xenograft tumor model study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, this compound, and a newer PI3K inhibitor. Administer the treatments according to a predefined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess pathway inhibition).
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to evaluate the anti-tumor efficacy of each inhibitor.
Conclusion
The landscape of PI3K inhibitors has significantly evolved from broad-acting pan-inhibitors like this compound to highly selective agents that target specific isoforms. While this compound demonstrated the therapeutic potential of targeting the PI3K pathway, its clinical utility has been hampered by a narrow therapeutic window. Newer, isoform-selective inhibitors, such as Alpelisib and Inavolisib, have shown improved efficacy and better safety profiles in specific, molecularly defined patient populations. This shift towards precision medicine underscores the importance of understanding the nuances of PI3K signaling and the development of targeted therapies for cancer treatment. For researchers and drug developers, the focus continues to be on identifying the right inhibitor for the right patient to maximize therapeutic benefit while minimizing toxicity.
References
- 1. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Portico [access.portico.org]
- 23. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Cross-Validation of Sonolisib's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Sonolisib (PX-866) with other phosphoinositide 3-kinase (PI3K) pathway inhibitors, supported by experimental data. This compound is an irreversible pan-isoform inhibitor of class IA PI3K, derived from wortmannin, with demonstrated preclinical and clinical activity in various cancers including prostate, glioblastoma, and non-small cell lung cancer.[1][2][3]
Executive Summary
This compound effectively inhibits the PI3K/Akt signaling pathway, leading to the suppression of tumor cell growth and survival.[4][5][6] Preclinical studies showcase its potency in various cancer cell lines and in vivo xenograft models. This guide will delve into the comparative efficacy of this compound against other PI3K and dual PI3K/mTOR inhibitors, presenting key data in a structured format to facilitate informed decisions in research and drug development.
Comparative Efficacy of PI3K Pathway Inhibitors
The following tables summarize the in vitro and in vivo anti-tumor activity of this compound and comparable inhibitors.
Table 1: In Vitro Potency of PI3K Pathway Inhibitors
| Compound | Target(s) | IC50 (p110α) | IC50 (p110β) | IC50 (p110δ) | IC50 (p110γ) | IC50 (mTOR) | Cell Line Examples & Activity |
| This compound (PX-866) | Pan-PI3K | 0.1 nM[4][7] | - | 2.9 nM[4] | 1.0 nM (p120γ)[4] | >30,000 nM[1] | A549, HT-29, MCF7 (pAktSer473 inhibition IC50: 16.8-133 nM)[1] |
| GDC-0980 (Apitolisib) | Dual PI3K/mTOR | 4.8 nM[8] | - | - | - | 17.3 nM (Ki)[8] | Potent across breast, prostate, and lung cancer cell lines.[9][10] |
| Wortmannin | Pan-PI3K, mTOR | 1.2 nM[7] | - | - | - | Inhibits mTOR[1] | Less potent and more toxic than this compound.[1][7] |
Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | T/C (%)* | Outcome | Reference |
| A549 (Lung) | 6 mg/kg/day i.p. (5 days) | 74% (alone), 45% (with cisplatin) | Modest single-agent activity, enhances cisplatin effect. | [1] |
| HT-29 (Colon) | 2.0-3.0 mg/kg alternate daily (7-21 days) | 39% | Anti-tumor activity observed. | [1] |
| OVCAR-3 (Ovarian) | 2.0-3.0 mg/kg alternate daily (7-21 days) | 30% | Significant anti-tumor activity. | [1] |
| PC-3 (Prostate) | 2.0-3.0 mg/kg alternate daily (7-21 days) | <35% | Anti-tumor activity observed. | [1] |
| BxPC-3 (Pancreatic) | 2.0-3.0 mg/kg alternate daily (7-21 days) | <35% | Anti-tumor activity observed. | [1] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates greater anti-tumor activity.
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][] this compound, as a pan-PI3K inhibitor, blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and mTOR.[5][6]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating Anti-Tumor Activity
The following flowchart outlines a typical experimental workflow for assessing the anti-tumor activity of a PI3K inhibitor like this compound, from in vitro cell-based assays to in vivo animal models.
Caption: A generalized experimental workflow for preclinical evaluation of anti-tumor drugs.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, S6K, or other relevant pathway proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or other inhibitors via the desired route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) or T/C ratio to evaluate the efficacy of the treatment.
Conclusion
This compound demonstrates potent and broad anti-tumor activity by effectively inhibiting the PI3K signaling pathway. Its efficacy, particularly in combination with other chemotherapeutic agents, makes it a promising candidate for further clinical investigation.[1] This guide provides a framework for comparing this compound to other PI3K pathway inhibitors, offering valuable data and protocols to aid in the design of future preclinical and clinical studies. The continued exploration of biomarkers for sensitivity and resistance will be crucial for optimizing the clinical application of this compound and other targeted therapies.
References
- 1. Portico [access.portico.org]
- 2. This compound: Pan-Phosphatidylinositol 3-Kinase (PI3K) Inhibitor, Oncolytic [hero.epa.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C29H35NO8 | CID 9849735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Sonolisib in PTEN-Deficient Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sonolisib (PX-866) with other inhibitors targeting the PI3K/Akt/mTOR pathway in the context of PTEN-deficient cancers. The information is supported by experimental data and detailed methodologies to aid in research and development.
The loss of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a frequent event in a variety of human cancers, leading to the hyperactivation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Consequently, targeting this pathway has become a major focus for cancer drug development, particularly in PTEN-deficient tumors which are often dependent on its sustained activity.
This compound is an irreversible pan-Class I PI3K inhibitor that has shown preclinical efficacy in various cancer models. This guide compares this compound to other PI3K/Akt/mTOR pathway inhibitors, including isoform-selective PI3K inhibitors, dual PI3K/mTOR inhibitors, and Akt inhibitors, with a focus on their performance in PTEN-deficient cancer cell lines.
Comparative Efficacy of PI3K/Akt/mTOR Inhibitors in PTEN-Deficient Cancer Cells
The following tables summarize the in vitro efficacy of this compound and a selection of other inhibitors in commonly used PTEN-deficient prostate (PC3, LNCaP) and breast (MDA-MB-468) cancer cell lines.
Table 1: Inhibitor Characteristics and IC50 Values Against PI3K Isoforms
| Inhibitor | Target(s) | p110α IC50 (nM) | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) |
| This compound (PX-866) | pan-PI3K | 39 [1] | 88 [1] | 124 [1] | 183 [1] |
| Alpelisib (BYL719) | p110α-selective | 5 | 1156 | 290 | 250 |
| AZD8186 | p110β-selective | - | 4 | 675 | - |
| GDC-0941 (Pictilisib) | pan-PI3K | 3 | 33 | 3 | 75 |
| Ipatasertib | pan-Akt | N/A | N/A | N/A | N/A |
| Gedatolisib (PF-05212384) | pan-PI3K, mTOR | 0.4 | 5.6 | 1.9 | 1.6 |
Table 2: Comparative IC50 Values for Cell Viability in PTEN-Deficient Cancer Cell Lines
| Inhibitor | PC3 (Prostate) IC50 (µM) | LNCaP (Prostate) IC50 (µM) | MDA-MB-468 (Breast) IC50 (µM) |
| This compound (PX-866) | ~1-10 | ~1-10 | ~1-10 |
| Alpelisib (BYL719) | >10 | >10 | >1 |
| AZD8186 | ~0.1-1 | ~0.1-1 | ~0.1-1 |
| GDC-0941 (Pictilisib) | ~0.1-1 | ~0.1-1 | ~0.1-1 |
| Ipatasertib | ~1-5 | ~1-5 | ~1-5 |
| Gedatolisib | ~0.01-0.1 | ~0.01-0.1 | ~0.01-0.1 |
Note: The IC50 values are approximate ranges compiled from various preclinical studies and may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt/mTOR signaling pathway in PTEN-deficient cancer.
Caption: General experimental workflow for evaluating inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of PI3K inhibitors on adherent cancer cell lines.
Materials:
-
PTEN-deficient cancer cells (e.g., PC3, LNCaP, MDA-MB-468)
-
Complete culture medium
-
96-well plates
-
This compound and other inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and other inhibitors in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis for PI3K Pathway Activation
This protocol is for assessing the inhibition of PI3K pathway signaling by measuring the phosphorylation status of key downstream proteins like Akt and S6K.
Materials:
-
PTEN-deficient cancer cells
-
6-well plates
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K, anti-total S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of inhibitors for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin) and total protein levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
PTEN-deficient cancer cells
-
6-well plates
-
This compound and other inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with inhibitors as for the western blot analysis.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
References
Sonolisib: A Comparative Analysis of In Vitro and In Vivo Efficacy
Sonolisib (PX-866) has emerged as a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in a critical signaling pathway frequently dysregulated in cancer. This guide provides a comparative overview of the preclinical data for this compound, examining its performance in both laboratory-based (in vitro) and animal (in vivo) studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.
This compound exerts its anti-tumor activity by targeting the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, survival, and metabolism.[1][2][3][4] As a wortmannin analogue, this compound inhibits the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking the activation of the downstream effector Akt.[5][6][7] This mechanism of action has been investigated in a variety of cancer cell lines and tumor models, demonstrating this compound's potential as a broad-spectrum anti-cancer agent.[8][9]
In Vitro Efficacy of this compound
Laboratory studies have demonstrated this compound's potent inhibitory activity against various isoforms of the PI3K enzyme and its ability to suppress the phosphorylation of Akt, a key downstream target. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Target | Cell Line | IC50 | Reference |
| PI3K p110α | - | 0.1 nM | [5] |
| PI3K p120γ | - | 1.0 nM | [5] |
| PI3K p110δ | - | 2.9 nM | [5] |
| pAktSer473 Inhibition | A549 (Lung Carcinoma) | 16.8 - 133 nM | [10] |
| pAktSer473 Inhibition | HT-29 (Colon Adenocarcinoma) | 16.8 - 133 nM | [10] |
| pAktSer473 Inhibition | MCF7 (Breast Adenocarcinoma) | 16.8 - 133 nM | [10] |
| Cell Proliferation | NCI 60 Cell Line Panel | Average 2.2 µM | [10] |
| Cell Proliferation | 16 Cancer Cell Lines | 730 nM - 27.7 µM | [10] |
In addition to direct enzyme inhibition, this compound has been shown to induce G1 cell cycle arrest and autophagy in glioma cells.[10] Furthermore, it has demonstrated the ability to reduce cellular invasion in glioma and breast cancer cell lines at low nanomolar concentrations.[10]
In Vivo Efficacy of this compound
Animal studies have corroborated the anti-tumor effects of this compound observed in vitro. In various xenograft models, where human tumor cells are implanted into immunocompromised mice, this compound has demonstrated single-agent activity.
| Tumor Model | Dosing Schedule | Endpoint (Tumor/Control Ratio) | Reference |
| 13 Xenograft Models | 2.0-3.0 mg/kg (alternate daily for 7-21 days) | T/C values determined by tumor volume increase | [10] |
| A549 Xenograft | 6 mg/kg i.p. Q1D × 5 (with Cisplatin) | 45% (combination) | [10] |
| OVCAR-3 Xenograft | 12.5 mg/kg i.p. Q1D × 5 (with Ionizing Radiation) | 12% (combination) | [10] |
| A549 Xenograft | 2.5 mg/kg p.o. Q2D × 14 (with Gefitinib) | 18% (combination) | [10] |
These studies indicate that this compound can effectively inhibit tumor growth in vivo, both as a standalone treatment and in combination with other anti-cancer agents.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro and in vivo evaluation of this compound.
Experimental Protocols
While specific protocols vary between studies, the following provides a generalized methodology for key experiments.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with this compound at a range of concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Xenograft Study
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered according to the specified dosing schedule (e.g., oral gavage or intraperitoneal injection).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
-
Data Analysis: The tumor growth in the treated group is compared to the control group, and the tumor/control (T/C) ratio is calculated to assess efficacy.
This guide provides a consolidated overview of the preclinical data supporting the investigation of this compound as a PI3K inhibitor. The presented in vitro and in vivo results, along with the outlined methodologies, offer a foundation for further research and development of this compound.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | C29H35NO8 | CID 9849735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. This compound: Pan-Phosphatidylinositol 3-Kinase (PI3K) Inhibitor, Oncolytic [hero.epa.gov]
- 10. Portico [access.portico.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
